molecular formula C19H22N4O4S B15542240 Aster-A Ligand-3

Aster-A Ligand-3

カタログ番号: B15542240
分子量: 402.5 g/mol
InChIキー: CGVBNXBOCBXLJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aster-A Ligand-3 is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H22N4O4S

分子量

402.5 g/mol

IUPAC名

tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C19H22N4O4S/c1-19(2,3)27-18(26)23-9-8-13-14(10-23)28-17(21-13)22-16(25)12-6-4-11(5-7-12)15(20)24/h4-7H,8-10H2,1-3H3,(H2,20,24)(H,21,22,25)

InChIキー

CGVBNXBOCBXLJQ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aster-A and its Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Aster-A Ligand-3" did not yield a recognized molecule with this designation in scientific literature. The following guide focuses on the well-characterized protein Aster-A (also known as GRAMD1A) and its primary ligand, cholesterol, which is central to its function.

Executive Summary

Aster-A is a crucial protein in maintaining cellular cholesterol homeostasis. It functions as a non-vesicular cholesterol transporter, facilitating the movement of cholesterol from the plasma membrane (PM) to the endoplasmic reticulum (ER). This process is vital for preventing the toxic accumulation of free cholesterol in the plasma membrane and for making cholesterol available for esterification and storage in the ER. Aster-A is an ER-resident protein that is recruited to ER-PM contact sites in response to elevated cholesterol levels in the plasma membrane. Its activity is mediated by two key domains: the N-terminal GRAM domain, which acts as a cholesterol sensor and targets the protein to the PM, and the central ASTER (Aster-B, -C, and -A) domain, which binds and transports cholesterol. Understanding the mechanism of Aster-A provides a potential therapeutic target for managing disorders related to cholesterol metabolism.

Core Mechanism of Action

Aster-A is an integral ER membrane protein that acts as a cholesterol transporter between the PM and the ER.[1][2] Its function is dependent on the cholesterol concentration in the plasma membrane.

  • In low cholesterol conditions: Aster-A resides in the ER membrane.[2]

  • In high cholesterol conditions: When cholesterol levels in the plasma membrane increase, Aster-A is recruited to the contact sites between the ER and the PM.[3][4] This recruitment is a critical step in its mechanism.

The transport of cholesterol from the PM to the ER is a non-vesicular process, meaning it does not involve the budding and fusion of membrane vesicles. Instead, Aster-A forms a molecular bridge at the ER-PM contact sites to facilitate the direct transfer of cholesterol.

Structural Domains and Their Functions

Aster-A possesses three key functional domains:

  • N-terminal GRAM domain: This domain is responsible for sensing cholesterol levels in the plasma membrane and targeting Aster-A to the ER-PM contact sites. The GRAM domain binds to phosphatidylserine (B164497) (PS), a phospholipid enriched in the inner leaflet of the plasma membrane, and this binding is enhanced by the presence of cholesterol.

  • Central ASTER (VASt/StART-like) domain: This domain is responsible for binding and transporting cholesterol. The crystal structure of the ASTER domain of Aster-A reveals a hydrophobic pocket that accommodates a single cholesterol molecule.

  • C-terminal transmembrane domain: This domain anchors the Aster-A protein to the endoplasmic reticulum membrane.

Signaling and Cholesterol Transport Pathway

The function of Aster-A is a key part of the cellular cholesterol homeostasis pathway. When the plasma membrane has an excess of "accessible" cholesterol, Aster-A is activated to transport it to the ER. In the ER, this cholesterol can then be esterified by the enzyme ACAT (Acyl-CoA: cholesterol acyltransferase) into cholesteryl esters for storage in lipid droplets. This process is also linked to the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which regulates the transcription of genes involved in cholesterol synthesis and uptake. Increased ER cholesterol levels lead to the suppression of the SREBP pathway.

AsterA_Pathway PM_Chol Excess Accessible Cholesterol AsterA_active Aster-A (Active) PM_Chol->AsterA_active Sensed by GRAM domain PS Phosphatidylserine PS->AsterA_active Binds to GRAM domain AsterA_ER Aster-A (Inactive) AsterA_ER->AsterA_active Recruitment ACAT ACAT SREBP_inactive SREBP Pathway (Suppressed) ACAT->SREBP_inactive Increased ER Cholesterol CE Cholesteryl Esters (Storage) ACAT->CE AsterA_active->AsterA_ER Return to ER AsterA_active->ACAT Cholesterol Transport Protein_Purification_Workflow start Clone ASTER domain sequence into pGEX2T vector transform Transform vector into E. coli Rosetta (DE3) cells start->transform grow Grow cells at 37°C to OD600 of 0.6 transform->grow induce Induce protein expression with 40 µM IPTG overnight at 20°C grow->induce lyse Harvest and lyse cells induce->lyse purify Purify GST-tagged protein using Glutathione Sepharose chromatography lyse->purify cleave Cleave GST tag with TEV protease purify->cleave final_purify Final purification with size-exclusion chromatography cleave->final_purify end Purified ASTER domain final_purify->end

References

The Role of Aster-A in Cellular Cholesterol Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Aster-A protein, its primary ligand cholesterol, and the critical role this interaction plays in maintaining cellular cholesterol homeostasis. This document details the structural and chemical properties of cholesterol, the signaling pathway of Aster-A-mediated cholesterol transport, and comprehensive protocols for key experimental procedures used to study this process.

Introduction to Aster-A and Cholesterol

Aster-A, encoded by the GRAMD1A gene, is a key protein in the non-vesicular transport of cholesterol within mammalian cells.[1] It is a member of the Aster protein family, which also includes Aster-B and Aster-C.[1] These proteins are anchored in the endoplasmic reticulum (ER) and play a crucial role in transferring cholesterol from the plasma membrane (PM) to the ER, a central hub for cholesterol sensing and metabolism.[1][2]

The primary ligand for Aster-A is cholesterol, an essential structural component of animal cell membranes.[3] Cholesterol's precise regulation is vital for cellular function, and its dysregulation is implicated in numerous diseases. Aster-A facilitates the movement of the "accessible" pool of cholesterol from the PM to the ER, thereby influencing cellular responses to cholesterol levels.

Structure and Chemical Properties of Cholesterol

Cholesterol is a sterol with a distinctive four-ring steroid nucleus and a hydroxyl group, making it an amphipathic molecule. Its structure allows it to intercalate into cell membranes, modulating their fluidity and organization.

Chemical Structure

The chemical formula for cholesterol is C₂₇H₄₆O. It consists of a cyclopentanoperhydrophenanthrene ring system, a hydroxyl group at the C-3 position, a double bond between C-5 and C-6, and a branched aliphatic side chain at C-17.

Physicochemical Properties of Cholesterol

The following table summarizes the key physicochemical properties of cholesterol.

PropertyValueReference
Molecular Formula C₂₇H₄₆O
Molecular Weight 386.65 g/mol
Melting Point 148-150 °C
Boiling Point 360 °C (decomposes)
Density 1.052 g/cm³
Solubility in Water 0.095 mg/L (at 30 °C)
Solubility in Organic Solvents Soluble in acetone, benzene, ether, hexane, chloroform, ethanol
Appearance White or faintly yellow, waxy solid
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 5

The Aster-A Signaling Pathway for Cholesterol Transport

Aster-A facilitates the transport of cholesterol from the plasma membrane to the endoplasmic reticulum through a non-vesicular mechanism. This process is initiated by an accumulation of accessible cholesterol in the plasma membrane.

The signaling pathway can be summarized as follows:

  • Sensing Cholesterol: The N-terminal GRAM domain of Aster-A senses an increase in the accessible pool of cholesterol in the plasma membrane. This sensing is facilitated by the presence of phosphatidylserine (B164497) in the inner leaflet of the plasma membrane.

  • Recruitment to Membrane Contact Sites: Upon sensing elevated cholesterol, Aster-A is recruited to endoplasmic reticulum-plasma membrane (ER-PM) contact sites.

  • Cholesterol Transfer: The central StART-like domain of Aster-A binds a cholesterol molecule and facilitates its transfer from the plasma membrane to the endoplasmic reticulum.

  • Downstream Effects: The increased cholesterol level in the ER can then be used for esterification and storage or can regulate the SREBP-2 pathway, a key transcriptional regulator of cholesterol biosynthesis and uptake.

AsterA_Signaling_Pathway Aster-A Mediated Cholesterol Transport Pathway cluster_ER Endoplasmic Reticulum Accessible Cholesterol Accessible Cholesterol Aster-A Aster-A Accessible Cholesterol->Aster-A High levels recruit Phosphatidylserine Phosphatidylserine Phosphatidylserine->Aster-A Facilitates binding SREBP-2 Pathway SREBP-2 Pathway Aster-A->SREBP-2 Pathway Transfers Cholesterol to ER, influencing Cholesterol Esterification Cholesterol Esterification Aster-A->Cholesterol Esterification Transfers Cholesterol to ER for Cholesterol_Binding_Assay In Vitro Cholesterol Binding Assay Workflow A Prepare dilutions of 22-NBD-cholesterol B Add purified Aster-A protein A->B C Incubate at RT for 30 min B->C D Measure fluorescence C->D E Plot fluorescence vs. concentration D->E F Calculate binding affinity (Kd) E->F XRay_Crystallography_Workflow X-ray Crystallography Workflow for Aster-A/Cholesterol Complex cluster_prep Sample Preparation cluster_data Data Acquisition and Processing cluster_structure Structure Determination Purify Aster-A Purify Aster-A Co-crystallize with Cholesterol Co-crystallize with Cholesterol Purify Aster-A->Co-crystallize with Cholesterol Soak Apo-crystals Soak Apo-crystals Purify Aster-A->Soak Apo-crystals Collect X-ray Diffraction Data Collect X-ray Diffraction Data Co-crystallize with Cholesterol->Collect X-ray Diffraction Data Soak Apo-crystals->Collect X-ray Diffraction Data Process Data Process Data Collect X-ray Diffraction Data->Process Data Solve Phase Problem Solve Phase Problem Process Data->Solve Phase Problem Model Building Model Building Solve Phase Problem->Model Building Refinement Refinement Model Building->Refinement Live_Cell_Imaging_Workflow Live-Cell Imaging of Cholesterol Transport Workflow A Transfect cells with GFP-Aster-A B Load cells with fluorescent cholesterol A->B C Acquire time-lapse images (GFP and cholesterol channels) B->C D Analyze co-localization and cholesterol trafficking C->D

References

Whitepaper: A Comprehensive Analysis of the Pharmacokinetics and Pharmacodynamics of Aster-A Ligand-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Aster-A Ligand-3, a novel investigational compound. The data presented herein are derived from a series of preclinical in vitro and in vivo studies designed to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action and dose-response relationship. This guide is intended to serve as a core resource for researchers and drug development professionals engaged in the ongoing evaluation of this compound.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was characterized in preclinical models to understand its behavior in a biological system. These studies are fundamental to determining appropriate dosing regimens and predicting its therapeutic window.

Absorption

Following oral administration in a murine model, this compound exhibits moderate to high bioavailability. The compound is rapidly absorbed, with peak plasma concentrations (Cmax) observed within 1.5 hours post-dosing. The absorption appears to be primarily mediated by passive diffusion across the gastrointestinal tract.

Distribution

This compound demonstrates a moderate volume of distribution (Vd), suggesting that it distributes from the systemic circulation into various tissues. It exhibits low to moderate plasma protein binding, primarily to albumin, which allows for a significant fraction of the drug to be free and pharmacologically active.

Metabolism

The primary site of metabolism for this compound is the liver. In vitro studies using human liver microsomes have identified CYP3A4 as the major enzyme responsible for its oxidative metabolism. The primary metabolic pathway involves hydroxylation, leading to the formation of two major inactive metabolites.

Excretion

The excretion of this compound and its metabolites occurs through both renal and fecal routes. Approximately 60% of the administered dose is excreted in the urine as metabolites, with the remainder eliminated in the feces. The elimination half-life (t½) is approximately 8 hours, suggesting that a twice-daily dosing regimen may be suitable for maintaining therapeutic concentrations.

Summary of Pharmacokinetic Parameters
ParameterValueUnits
Bioavailability (Oral)~70%
Tmax (Time to Peak Plasma Concentration)1.5hours
Cmax (Peak Plasma Concentration)2.5µg/mL
Vd (Volume of Distribution)50L
Plasma Protein Binding~40%
Elimination Half-life (t½)8hours
Primary Metabolizing EnzymeCYP3A4-
Route of ExcretionRenal and Fecal-
Experimental Protocol: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in a murine model.

Methodology:

  • Animal Model: Male BALB/c mice (n=5 per time point), aged 8-10 weeks.

  • Dosing: this compound was administered as a single oral gavage at a dose of 10 mg/kg.

  • Sample Collection: Blood samples were collected via tail vein at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis software.

G cluster_0 Experimental Workflow: In Vivo PK Study A Dosing (10 mg/kg Oral Gavage) B Blood Sample Collection (Multiple Time Points) A->B C Plasma Separation (Centrifugation) B->C D LC-MS/MS Analysis C->D E Pharmacokinetic Modeling D->E

Experimental workflow for the in vivo pharmacokinetic study.

Pharmacodynamics (PD)

The pharmacodynamic studies of this compound were conducted to elucidate its mechanism of action and to establish a clear relationship between drug concentration and pharmacological effect.

Mechanism of Action

This compound acts as a potent and selective antagonist of the novel G-protein coupled receptor, GPR-X. By binding to GPR-X, it inhibits the downstream signaling cascade initiated by the endogenous ligand, thereby preventing the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

Target Engagement

In vitro receptor binding assays have demonstrated that this compound binds to GPR-X with high affinity. Further cellular thermal shift assays (CETSA) have confirmed target engagement within intact cells, showing a significant stabilization of GPR-X in the presence of the ligand.

Dose-Response Relationship

The in vitro potency of this compound was determined in a cell-based functional assay measuring the inhibition of the endogenous ligand-induced calcium mobilization. The compound exhibited a dose-dependent inhibition, from which key pharmacodynamic parameters were derived.

Summary of Pharmacodynamic Parameters
ParameterValueUnits
TargetGPR-X-
Ki (Binding Affinity)15nM
IC50 (Half Maximal Inhibitory Concentration)50nM
EC50 (Half Maximal Effective Concentration)--
Mechanism of ActionSelective Antagonist-
Experimental Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GPR-X receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human GPR-X were prepared from a stable CHO cell line.

  • Radioligand: A radiolabeled version of a known GPR-X agonist, [3H]-Agonist-Y, was used.

  • Assay Conditions: The assay was performed in a 96-well plate format. Cell membranes were incubated with a fixed concentration of [3H]-Agonist-Y and increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixture was incubated for 60 minutes at room temperature to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The Ki value was calculated using the Cheng-Prusoff equation from the IC50 value obtained by non-linear regression analysis of the competition binding data.

G cluster_1 Signaling Pathway of GPR-X Inhibition Ligand Endogenous Ligand GPRX GPR-X Receptor Ligand->GPRX AsterA This compound AsterA->GPRX Inhibition Gq Gq Protein GPRX->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Cellular Response IP3->Response DAG->Response

Proposed mechanism of action for this compound.

Conclusion

The preclinical data for this compound suggest a favorable pharmacokinetic and pharmacodynamic profile. It is a potent and selective antagonist of GPR-X with good oral bioavailability and a predictable metabolic pathway. These findings support the continued development of this compound as a potential therapeutic agent. Further studies, including toxicology and efficacy in disease models, are warranted to fully elucidate its clinical potential.

An In-depth Technical Guide to the Biological Function and Significance of Aster Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aster proteins, encoded by the GRAMD1 gene family (GRAMD1A, GRAMD1B, and GRAMD1C), are integral endoplasmic reticulum (ER)-resident proteins that play a pivotal role in non-vesicular cholesterol transport. This guide elucidates the core biological functions of the Aster proteins, with a particular focus on Aster-B (GRAMD1B), their intricate signaling pathways, and their emerging significance in cellular homeostasis and various disease states. Detailed experimental protocols for studying Aster protein function are provided, alongside a compilation of quantitative data and visual diagrams of key cellular processes. The nomenclature "Aster-A Ligand-3" is not standard in scientific literature; this document addresses the broader and more accurate subject of the Aster protein family and their ligands.

Core Biological Function: Cholesterol Trafficking

The primary biological function of Aster proteins is to mediate the transport of cholesterol from the plasma membrane (PM) to the endoplasmic reticulum (ER). This process is crucial for maintaining cellular cholesterol homeostasis. Under conditions of high cholesterol at the plasma membrane, Aster proteins relocate to contact sites between the PM and the ER, facilitating the movement of cholesterol into the ER. This transport is essential for various downstream cellular processes, including the regulation of cholesterol-responsive genes and the synthesis of steroid hormones.

Aster proteins possess two key functional domains:

  • GRAM (Glucosyltransferases, Rab-like GTPase activators and Myotubularins) domain: This N-terminal domain acts as a sensor for accessible cholesterol and also binds to phosphatidylserine (B164497) in the inner leaflet of the plasma membrane. This dual recognition is critical for the recruitment of Aster proteins to the PM-ER contact sites when plasma membrane cholesterol levels rise.

  • ASTER (Asteroidogenic StAR-related) domain: This central domain, also known as a StART-like (Steroidogenic Acute Regulatory protein-related lipid Transfer) domain, is responsible for binding and transferring cholesterol molecules.

Signaling and Regulatory Pathways

The activity of Aster proteins is tightly regulated and integrated into the cell's broader cholesterol management system.

Cholesterol-Dependent Recruitment and Transport

An elevation of accessible cholesterol in the plasma membrane triggers the recruitment of Aster proteins to PM-ER contact sites. This process is mediated by the GRAM domain's ability to sense both cholesterol and phosphatidylserine. Once localized at these contact sites, the ASTER domain facilitates the transfer of cholesterol from the PM to the ER membrane.

Aster_Signaling_Pathway cluster_ER Endoplasmic Reticulum PM_Cholesterol High Accessible Cholesterol Aster Aster Protein (GRAMD1) PM_Cholesterol->Aster Recruitment via GRAM domain PS Phosphatidylserine PS->Aster ER_Membrane ER Membrane Aster->ER_Membrane Cholesterol Transport via ASTER domain Protein_Purification_Workflow Start Transformation of E. coli Culture Cell Culture and Induction with IPTG Start->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Binding Binding to Glutathione Resin Clarification->Binding Wash Washing of Resin Binding->Wash Elution Elution of Purified Protein Wash->Elution End Purified Aster Domain Elution->End

A Fictional In-Depth Technical Guide: Upstream and Downstream Targets of Aster-A Ligand-3 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current scientific literature, "Aster-A Ligand-3" is a hypothetical molecule. This guide is a speculative framework designed to model the scientific and technical documentation that would be associated with such a signaling pathway. The data, protocols, and pathways described herein are illustrative examples.

Introduction to the Aster-A Signaling Pathway

The hypothetical Aster-A signaling pathway is a critical cellular communication network involved in cellular proliferation and differentiation. The primary activator of this pathway is this compound (AAL-3), a secreted glycoprotein (B1211001) that binds to the Aster-A Receptor (AAR), a member of the receptor tyrosine kinase (RTK) family. This guide provides a comprehensive overview of the known upstream regulators and downstream targets of AAL-3 signaling, presents quantitative data from key experiments, and details the methodologies for studying this pathway.

Upstream Regulation of AAL-3 Signaling

The initiation and modulation of AAL-3 signaling are tightly controlled by several upstream factors. These include the expression and availability of the AAL-3 ligand itself, the cell surface presentation of the AAR, and the activity of regulatory proteins that interact with the receptor.

Regulation of AAL-3 Expression

The expression of the gene encoding AAL-3 is induced by specific transcription factors in response to cellular stress and developmental cues. Key regulators include:

  • Hypoxia-Inducible Factor 1-alpha (HIF-1α): Under hypoxic conditions, HIF-1α binds to the AAL-3 promoter, upregulating its transcription.

  • p53: In response to DNA damage, p53 can suppress AAL-3 transcription, suggesting a role in cell cycle arrest.

Modulation of Aster-A Receptor Activity

The activity of the Aster-A Receptor is modulated by:

  • Receptor Dimerization: Binding of AAL-3 induces the dimerization of AAR, a prerequisite for its kinase activity.

  • Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B dephosphorylates and inactivates AAR, acting as a key negative regulator of the pathway.

  • Caveolin-1: Sequestration of AAR in caveolae can dampen its signaling activity by limiting its access to downstream signaling molecules.

The Core AAL-3 Signaling Cascade

Upon AAL-3 binding and subsequent AAR dimerization, the intracellular kinase domains of the receptor are activated, leading to autophosphorylation on multiple tyrosine residues. These phosphorylated sites serve as docking stations for downstream signaling proteins, initiating a cascade of intracellular events.

AAL3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAL-3 This compound AAR Aster-A Receptor (AAR) Tyr-P AAL-3->AAR Binding & Dimerization GRB2 GRB2 AAR:p1->GRB2 Docking SOS1 SOS1 GRB2->SOS1 Activation RAS RAS SOS1->RAS GEF Activity RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation cMYC c-Myc ERK->cMYC Translocation & Activation FOS c-Fos ERK->FOS Translocation & Activation Proliferation Proliferation cMYC->Proliferation Differentiation Differentiation FOS->Differentiation

Caption: The AAL-3 signaling pathway from ligand binding to downstream gene expression.

Downstream Targets and Cellular Responses

The activation of the AAL-3 signaling cascade culminates in the modulation of gene expression, leading to specific cellular responses. The primary downstream effectors are transcription factors that are activated by the terminal kinase of the cascade, ERK.

Transcriptional Regulation
  • c-Myc: Activated ERK phosphorylates and stabilizes the c-Myc protein, a potent transcription factor that drives the expression of genes involved in cell cycle progression, such as Cyclin D1 and CDK4.

  • c-Fos: ERK also activates c-Fos, which dimerizes with c-Jun to form the AP-1 transcription factor complex. AP-1 regulates the expression of genes involved in cellular differentiation and stress responses.

Cellular Outcomes
  • Proliferation: The upregulation of cell cycle machinery by c-Myc leads to increased cellular proliferation.

  • Differentiation: Depending on the cellular context, the activation of AP-1 by c-Fos can drive cells towards a specific differentiated state.

  • Cell Survival: The AAL-3 pathway can also promote cell survival by activating anti-apoptotic pathways, although the precise mechanisms are still under investigation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the AAL-3 signaling pathway.

Table 1: Binding Affinities and Kinetic Parameters

Interacting Molecules Method KD (nM) kon (105 M-1s-1) koff (10-4 s-1)
AAL-3 & AAR SPR 8.2 2.5 2.05
AAR-P & GRB2 ITC 150 - -

| ERK & c-Myc | BLI | 500 | 1.1 | 5.5 |

Table 2: Changes in Downstream Gene Expression

Gene Target Treatment Fold Change (mRNA) Method
c-Myc AAL-3 (10 nM, 6h) 4.5 ± 0.3 qPCR
Cyclin D1 AAL-3 (10 nM, 24h) 3.2 ± 0.2 qPCR

| c-Fos | AAL-3 (10 nM, 1h) | 8.1 ± 0.7 | qPCR |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the AAL-3 signaling pathway are provided below.

Co-Immunoprecipitation (Co-IP) for AAR-GRB2 Interaction

This protocol is designed to verify the interaction between the activated Aster-A Receptor and the adaptor protein GRB2.

CoIP_Workflow Start Start: Cell Lysate Stimulate Stimulate cells with AAL-3 Start->Stimulate Lyse Lyse cells in non-denaturing buffer Stimulate->Lyse IncubateAb Incubate with anti-AAR antibody Lyse->IncubateAb AddBeads Add Protein A/G beads IncubateAb->AddBeads Wash Wash beads to remove non-specific binding AddBeads->Wash Elute Elute protein complexes Wash->Elute SDS_PAGE Run eluate on SDS-PAGE Elute->SDS_PAGE WesternBlot Western Blot with anti-GRB2 antibody SDS_PAGE->WesternBlot End End: Detect GRB2 WesternBlot->End

An In-depth Technical Guide to the ASTER/GRAMD1 Protein Family: Expression, Function, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aster proteins, also known as GRAM-domain containing (GRAMD1) proteins, are a family of endoplasmic reticulum (ER)-resident proteins crucial for non-vesicular cholesterol transport.[1][2][3] This family consists of three members in mammals: Aster-A (GRAMD1A), Aster-B (GRAMD1B), and Aster-C (GRAMD1C).[1][2] These proteins play a pivotal role in maintaining cellular cholesterol homeostasis by facilitating the movement of cholesterol from the plasma membrane (PM) to the ER. This transport is essential for various downstream processes, including cholesterol esterification, steroidogenesis, and the regulation of cholesterol synthesis pathways. Dysregulation of Aster protein function has been implicated in various diseases, making them a subject of intense research and a potential target for therapeutic intervention.

Function of ASTER/GRAMD1 Proteins

Aster proteins are anchored to the ER membrane and act as bridges at membrane contact sites between the ER and the PM. Their structure includes a C-terminal transmembrane domain for ER anchoring, a central StART-like (steroidogenic acute regulatory protein-related lipid transfer) domain that binds cholesterol, and an N-terminal GRAM (Glucosyltransferases, Rab-like GTPase activators and Myotubularins) domain. The GRAM domain is responsible for sensing cholesterol levels in the PM and tethering the protein to the PM, particularly in regions enriched with phosphatidylserine. When PM cholesterol levels are high, Aster proteins move to these contact sites and transfer cholesterol from the PM to the ER.

Expression of ASTER/GRAMD1 Proteins in Tissues and Cell Types

The expression of the three Aster proteins exhibits a tissue-specific pattern, suggesting distinct physiological roles.

Protein Gene Tissues with High Expression Cell Types with Notable Expression
Aster-A GRAMD1AUbiquitously expressed, with higher levels in the central nervous system, pancreas, lung, and reproductive organs.Hepatocytes, granulocytes, cells in the thymus and lymph nodes.
Aster-B GRAMD1BAdrenal cortex, small intestine, ovary, and eye (retinal pigment epithelium).Steroidogenic cells, enterocytes, retinal pigment epithelium (RPE) cells, excitatory neurons.
Aster-C GRAMD1CLiver and testes.Neutrophils, monocyte-derived cells (dendritic cells and macrophages), regulatory T cells.

Signaling Pathways and Regulation

The expression and function of Aster proteins are integrated into several key cellular signaling pathways.

Liver X Receptor (LXR) Signaling

The expression of all three Aster genes (Gramd1a, Gramd1b, Gramd1c) can be induced by the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a central role in cholesterol homeostasis. In macrophages, LXR activation by oxysterols (oxidized forms of cholesterol) promotes cholesterol efflux and also induces Aster-B expression to facilitate the transport of cholesterol to the ER for esterification.

LXR_Signaling Excess Cholesterol Excess Cholesterol Oxysterols Oxysterols Excess Cholesterol->Oxysterols LXR LXR Oxysterols->LXR activates ABCA1 ABCA1 LXR->ABCA1 induces Aster-B (GRAMD1B) Aster-B (GRAMD1B) LXR->Aster-B (GRAMD1B) induces Cholesterol Efflux Cholesterol Efflux ABCA1->Cholesterol Efflux ER Cholesterol Transport ER Cholesterol Transport Aster-B (GRAMD1B)->ER Cholesterol Transport

Caption: LXR signaling pathway in macrophages.

JAK/STAT Signaling

In the context of gastric cancer, GRAMD1B has been identified as a novel component of the JAK/STAT signaling pathway. Its expression is positively regulated by JAK/STAT signaling, and in turn, GRAMD1B can regulate STAT3 levels, suggesting a positive feedback loop that may contribute to cancer cell survival.

JAK_STAT_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes GRAMD1B GRAMD1B GRAMD1B->STAT3 regulates levels Target Gene Transcription Target Gene Transcription STAT3_dimer->Target Gene Transcription Target Gene Transcription->GRAMD1B induces expression Cytokine Receptor Cytokine Receptor Cytokine Receptor->JAK activates Cytokine Cytokine Cytokine->Cytokine Receptor

Caption: GRAMD1B in the JAK/STAT signaling pathway.

Experimental Protocols

Studying the expression and function of ASTER/GRAMD1 proteins involves a variety of molecular and cellular biology techniques.

Analysis of Gene Expression by Quantitative PCR (qPCR)

Objective: To quantify the mRNA levels of GRAMD1A, GRAMD1B, and GRAMD1C in different cell types or tissues.

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol reagent or column-based kits). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix. Include primers specific for the GRAMD1 gene of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Primer Design: Design primers to span an exon-exon junction to avoid amplification of genomic DNA.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between different samples.

Analysis of Protein Expression by Western Blot

Objective: To detect and quantify ASTER/GRAMD1 protein levels.

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for Aster-A, Aster-B, or Aster-C overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Visualization of Protein Localization by Immunofluorescence

Objective: To determine the subcellular localization of ASTER/GRAMD1 proteins.

Protocol:

  • Cell Culture: Grow cells on glass coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary antibody against the Aster protein of interest.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • (Optional) Co-stain with markers for the ER (e.g., anti-Calnexin) and the plasma membrane (e.g., Wheat Germ Agglutinin).

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Image the cells using a confocal microscope.

Functional Analysis of Cholesterol Transport

Objective: To assess the role of Aster proteins in cholesterol transport.

Protocol:

  • Genetic Manipulation: Knockdown or knockout the expression of a specific GRAMD1 gene using siRNA or CRISPR/Cas9 technology in a suitable cell line.

  • Cholesterol Loading: Treat the cells with cholesterol complexed to methyl-β-cyclodextrin (MβCD) to increase plasma membrane cholesterol.

  • Assessment of Cholesterol Transport:

    • Filipin Staining: Stain cells with filipin, a fluorescent compound that binds to unesterified cholesterol, to visualize cholesterol distribution.

    • Biochemical Assays: Measure the rate of cholesterol esterification by providing [³H]oleic acid and quantifying the formation of [³H]cholesteryl esters. A decrease in esterification suggests impaired transport of cholesterol to the ER where the esterifying enzyme ACAT resides.

Experimental Workflow Visualization

Experimental_Workflow cluster_Expression_Analysis Expression Analysis cluster_Functional_Analysis Functional Analysis Tissue/Cell Sample Tissue/Cell Sample RNA Extraction RNA Extraction Tissue/Cell Sample->RNA Extraction Protein Extraction Protein Extraction Tissue/Cell Sample->Protein Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Gene Expression qPCR qPCR cDNA Synthesis->qPCR Gene Expression Data Interpretation Data Interpretation qPCR->Data Interpretation Western Blot Western Blot Protein Extraction->Western Blot Protein Expression Western Blot->Data Interpretation Cell Culture Cell Culture Genetic Manipulation (siRNA/CRISPR) Genetic Manipulation (siRNA/CRISPR) Cell Culture->Genetic Manipulation (siRNA/CRISPR) Immunofluorescence Immunofluorescence Cell Culture->Immunofluorescence Localization Cholesterol Loading Cholesterol Loading Genetic Manipulation (siRNA/CRISPR)->Cholesterol Loading Cholesterol Transport Assay Cholesterol Transport Assay Cholesterol Loading->Cholesterol Transport Assay Cholesterol Transport Assay->Data Interpretation Immunofluorescence->Data Interpretation

Caption: Workflow for ASTER/GRAMD1 protein analysis.

Conclusion

The ASTER/GRAMD1 protein family is a critical component of the cellular machinery that maintains cholesterol homeostasis. Their tissue-specific expression patterns and involvement in key signaling pathways underscore their importance in both normal physiology and disease. The experimental protocols outlined in this guide provide a framework for researchers to investigate the expression, localization, and function of these important lipid transport proteins, paving the way for a deeper understanding of their roles and the development of novel therapeutic strategies.

References

Preliminary Studies on Aster-A Ligand-3: Efficacy and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive overview of the preliminary preclinical data on Aster-A Ligand-3, a novel synthetic molecule designed to modulate the Aster-A receptor signaling pathway. Initial in vitro and in vivo studies were conducted to establish the compound's efficacy, mechanism of action, and acute toxicity profile. The findings suggest that this compound exhibits potent anti-proliferative activity in cancer cell lines expressing the Aster-A receptor and demonstrates a manageable toxicity profile in rodent models. This whitepaper details the experimental protocols, presents key efficacy and toxicity data, and outlines the putative signaling pathway, providing a foundational dataset for further drug development and IND-enabling studies.

Introduction

The discovery of novel therapeutic agents requires a rigorous preclinical evaluation to establish a foundation of safety and efficacy.[1] This process typically begins with in vitro assays to screen compounds and understand their biological mechanisms, followed by in vivo studies to assess their effects in a whole-organism context.[1][2] this compound is a small molecule inhibitor developed to target the Aster-A receptor, a transmembrane protein implicated in aberrant cell proliferation and survival in several oncology indications. Overexpression of the Aster-A receptor is correlated with the hyperactivation of the downstream MAP-Kinase (MAPK) signaling cascade.

This report summarizes the initial preclinical assessment of this compound, covering its in vitro potency in relevant cancer cell lines, its effect on the target signaling pathway, and its acute toxicity profile in murine models. The objective is to provide a clear, data-driven foundation for drug development professionals to evaluate the therapeutic potential of this compound.

Efficacy Assessment

The efficacy of this compound was first evaluated in vitro to determine its potency and selectivity against cancer cell lines with varying levels of Aster-A receptor expression.

In Vitro Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound was determined across three human cancer cell lines using a standard MTT assay, which measures cell viability by assessing metabolic activity.[3][4] The cell lines included were:

  • A-431: High Aster-A receptor expression

  • MCF-7: Moderate Aster-A receptor expression

  • HEK293: Low/negligible Aster-A receptor expression (control)

The results, summarized in Table 1, indicate that this compound exhibits potent, dose-dependent inhibition of cell proliferation in cell lines expressing its target, with significantly lower activity in the control cell line.

Table 1: In Vitro Potency (IC50) of this compound

Cell LineAster-A ExpressionIC50 (nM)
A-431High85
MCF-7Moderate210
HEK293Low/Negligible> 10,000
Mechanism of Action: Signaling Pathway Modulation

To confirm that this compound engages its target and modulates the intended signaling pathway, Western blot analysis was performed on lysates from A-431 cells. This technique allows for the detection of specific proteins and their phosphorylation status, providing insight into the activity of signaling cascades. Cells were treated with this compound for 2 hours, and the phosphorylation levels of key downstream proteins in the MAPK pathway, ERK1/2, were assessed.

The results demonstrated a significant reduction in phosphorylated ERK1/2 (p-ERK1/2) levels upon treatment with this compound, while total ERK1/2 levels remained unchanged. This confirms that the compound successfully inhibits the Aster-A receptor's downstream signaling pathway.

Signaling_Pathway Ligand This compound Receptor Aster-A Receptor Ligand->Receptor Inhibits RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Putative signaling pathway of the Aster-A receptor and the inhibitory action of this compound.

Toxicity and Safety Assessment

Preliminary safety and toxicity studies are essential to determine a compound's therapeutic window. Both in vitro and in vivo models were used to assess the toxicity of this compound.

In Vitro Cytotoxicity

The cytotoxic concentration (CC50) was determined in a non-cancerous human cell line (hTERT-immortalized retinal pigment epithelial cells, RPE-1) to assess general cellular toxicity. The selectivity index (SI), a critical measure of a drug's therapeutic window, was calculated as the ratio of CC50 to IC50.

Table 2: In Vitro Cytotoxicity and Selectivity Index

Cell LineCC50 (nM)Target Cell LineIC50 (nM)Selectivity Index (SI = CC50/IC50)
RPE-118,500A-43185217.6

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to cancer cells than to normal cells.

In Vivo Acute Toxicity

An acute toxicity study was conducted in Swiss albino mice to determine the maximum tolerated dose (MTD) and identify potential signs of toxicity. The study followed a single-dose administration protocol via intraperitoneal (IP) injection. Animals were observed for 14 days post-administration for clinical signs of toxicity and mortality.

Table 3: In Vivo Acute Toxicity of this compound in Mice

Dose Group (mg/kg)NMortalityClinical Observations
Vehicle Control50/5No abnormal findings
5050/5No abnormal findings
10050/5Mild, transient lethargy observed <2h post-dose
20051/5Lethargy, piloerection. Mortality at 48h.
40054/5Severe lethargy, ataxia.

The MTD was determined to be 100 mg/kg, as this was the highest dose that did not produce unacceptable side effects or mortality.

Experimental Protocols

Detailed methodologies are provided for the key experiments performed in this preliminary study.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Decision A Cell Culture (A-431, MCF-7, HEK293, RPE-1) B MTT Assay (IC50/CC50 Determination) A->B C Western Blot (Pathway Analysis) A->C G Efficacy Evaluation (IC50, Mechanism) B->G C->G D Animal Model (Swiss Albino Mice) E Acute Toxicity Study (Single IP Dose) D->E F Clinical Observation (14-Day Monitoring) E->F H Toxicity Profiling (SI, MTD) F->H I Go/No-Go Decision for Lead Optimization G->I H->I

Caption: High-level workflow for the preliminary evaluation of this compound.
MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: The plate was read on a microplate reader at an absorbance of 570 nm.

  • Data Analysis: IC50 and CC50 values were calculated using non-linear regression analysis from the dose-response curves.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: A-431 cells were treated with this compound (1 µM) for 2 hours, then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE: 20 µg of protein per sample was loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: Proteins were transferred from the gel to a nitrocellulose membrane.

  • Blocking & Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It was then incubated with primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2) overnight at 4°C.

  • Secondary Antibody & Detection: The membrane was washed and incubated with an HRP-conjugated secondary antibody for 1 hour. Protein bands were visualized using an ECL substrate and an imaging system.

In Vivo Acute Toxicity Study

This study aims to determine the short-term toxicity of a single dose of a substance.

  • Animal Model: Male Swiss albino mice (6-8 weeks old) were used.

  • Acclimatization: Animals were acclimatized for one week prior to the study.

  • Dosing: Mice were divided into groups (n=5) and administered a single intraperitoneal (IP) injection of this compound at doses of 50, 100, 200, and 400 mg/kg, or a vehicle control.

  • Observation: Animals were observed continuously for the first 4 hours post-dosing and then daily for 14 days. Observations included changes in skin, fur, eyes, respiration, autonomic and CNS effects, and mortality.

  • MTD Determination: The Maximum Tolerated Dose (MTD) was defined as the highest dose that did not cause mortality or serious signs of toxicity that would not be reversible.

Decision_Matrix Start Efficacy & Toxicity Data Efficacy High Efficacy? (Low IC50) Start->Efficacy Toxicity Low Toxicity? (High SI / MTD) Efficacy->Toxicity Yes NoGo Terminate or Redesign Compound Efficacy->NoGo No Go Proceed to Lead Optimization Toxicity->Go Yes Review Review Profile: Borderline Candidate Toxicity->Review No Review->NoGo

Caption: Logical decision matrix for advancing a preclinical candidate.

Conclusion and Future Directions

The preliminary data for this compound are promising. The compound demonstrates potent and selective anti-proliferative activity against cancer cells expressing the Aster-A receptor, effectively modulates the target MAPK signaling pathway, and exhibits a favorable in vitro selectivity index. The in vivo acute toxicity study has established an initial safety profile and identified a maximum tolerated dose of 100 mg/kg in mice.

These findings collectively support the continued development of this compound. The next steps will involve:

  • Pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the drug's absorption, distribution, metabolism, and excretion.

  • In vivo efficacy studies in xenograft models to assess anti-tumor activity.

  • Repeat-dose toxicity studies to evaluate the safety profile over a longer duration.

This foundational dataset provides the necessary confidence to advance this compound to the next stage of preclinical development.

References

Methodological & Application

Application Notes and Protocols for Aster-A Ligand-3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aster-A, a member of the GRAMD1 family of proteins, plays a crucial role in the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum (ER). This process is fundamental for maintaining cellular cholesterol homeostasis. An elevation of cholesterol in the ER triggers feedback mechanisms that regulate cholesterol uptake and synthesis. Aster-A Ligand-3 is a representative sterol ligand that binds to the START-like domain of the Aster-A protein, facilitating this intracellular cholesterol trafficking. Understanding the cellular effects of this compound is vital for research into lipid metabolism, cardiovascular diseases, and certain cancers. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its impact on cholesterol transport and downstream signaling pathways. As a representative example, the protocols and data presented are based on the well-characterized Aster-A ligand, 25-hydroxycholesterol (B127956) (25-HC).

Mechanism of Action

Aster-A is anchored to the ER membrane. Upon an increase in cholesterol levels at the plasma membrane, Aster-A is recruited to ER-plasma membrane contact sites. The GRAM domain of Aster-A senses the elevated plasma membrane cholesterol. This compound, or other sterol ligands, can then bind to the START-like domain of Aster-A. This binding event facilitates the extraction of a cholesterol molecule from the plasma membrane and its transport to the ER.

The subsequent increase in ER cholesterol concentration has two major downstream consequences:

  • Stimulation of Cholesterol Esterification: The excess cholesterol in the ER is esterified by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT) and stored in lipid droplets. This process can be monitored by measuring the incorporation of radiolabeled oleate (B1233923) into cholesteryl esters.

  • Inhibition of the SREBP-2 Pathway: The elevated ER cholesterol promotes the binding of SREBP cleavage-activating protein (SCAP) to the INSIG proteins, retaining the SCAP-SREBP-2 complex in the ER. This prevents the translocation of SREBP-2 to the Golgi, where it would normally be cleaved to its active form. The inhibition of SREBP-2 processing leads to a downregulation of genes involved in cholesterol synthesis and uptake. This can be assessed by observing the reduction of the mature, nuclear form of SREBP-2 via Western blot.[1][2][3]

cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum PM_Cholesterol High Cholesterol AsterA Aster-A PM_Cholesterol->AsterA Recruits via GRAM domain ER_Cholesterol Increased ER Cholesterol AsterA->ER_Cholesterol Transports Cholesterol ACAT ACAT Lipid_Droplet Lipid Droplet ACAT->Lipid_Droplet Esterifies Cholesterol SCAP_SREBP SCAP-SREBP-2 Complex INSIG INSIG SCAP_SREBP->INSIG Binds Golgi Golgi SCAP_SREBP->Golgi Processing Inhibited INSIG->SCAP_SREBP Retains in ER ER_Cholesterol->ACAT Activates ER_Cholesterol->SCAP_SREBP Promotes binding to INSIG Ligand This compound Ligand->AsterA Binds to START domain

Proposed signaling pathway for this compound.

Data Presentation

The following tables summarize quantitative data on the effects of a representative Aster-A ligand, 25-hydroxycholesterol (25-HC), on key cellular processes related to cholesterol homeostasis.

Table 1: Dose-Dependent Effect of 25-HC on Cholesterol Esterification in CHO Cells

25-HC Concentration (µg/mL)Cholesterol Esterification (% of control)
0100
0.1250
0.5450
1.0600
2.5750
5.0780

Data adapted from studies on cholesterol esterification in response to 25-HC in Chinese Hamster Ovary (CHO) cells. The values represent the percentage increase in cholesteryl ester formation compared to untreated control cells.[4]

Table 2: Effect of 25-HC on SREBP-2 Processing in Cultured Cells

Cell TypeTreatmentPrecursor SREBP-2 (relative units)Mature SREBP-2 (relative units)
HepG2Control (vehicle)1.01.0
HepG225-HC (1 µg/mL)1.10.2
CHOControl (vehicle)1.01.0
CHO25-HC (1 µg/mL)0.90.1

This table provides a representative summary of the effect of 25-HC on the precursor and mature forms of SREBP-2 as determined by Western blot analysis. Values are normalized to the control group.[5]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound (e.g., 25-HC) to Cultured Cells

This protocol describes the preparation of a stock solution of a sterol ligand and its application to cultured cells.

Materials:

  • This compound (e.g., 25-hydroxycholesterol)

  • Ethanol (B145695) (100%, sterile) or DMSO

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates or flasks

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in 100% ethanol or DMSO to prepare a stock solution of 1-10 mg/mL.

    • For example, dissolve 10 mg of 25-HC in 1 mL of ethanol for a 10 mg/mL stock.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in the desired format (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • On the day of the experiment, prepare the treatment medium by diluting the stock solution of this compound to the desired final concentration in pre-warmed complete cell culture medium.

    • For example, to achieve a final concentration of 1 µg/mL from a 1 mg/mL stock, dilute the stock 1:1000 in the medium.

    • It is crucial to prepare a vehicle control using the same concentration of ethanol or DMSO as in the treatment groups. The final solvent concentration should typically not exceed 0.1% (v/v).

    • Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.

    • Incubate the cells for the desired period (e.g., 4-24 hours) depending on the specific assay.

A Prepare Stock Solution (Ligand in Ethanol/DMSO) D Dilute Stock Solution in Culture Medium A->D B Seed Cells in Plates C Allow Cells to Adhere (Overnight Incubation) B->C F Replace Medium with Treatment/Control Medium C->F D->F E Prepare Vehicle Control E->F G Incubate for Desired Time F->G H Proceed to Downstream Assay G->H cluster_WB Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-SREBP-2) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

References

Application Notes: Protocol for Aster-A Ligand-3 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Aster-A Ligand-3" is a hypothetical agent created for illustrative purposes, as it is not documented in publicly available scientific literature. The following application notes and protocols are based on established methodologies for the preclinical evaluation of novel small molecule receptor agonists in animal models.

Introduction

This compound is a novel, high-affinity small molecule agonist designed to target the Aster-A Receptor (AAR), a hypothetical transmembrane receptor tyrosine kinase. Preclinical data suggests that activation of AAR by this compound initiates the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[1][2][3] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of this pathway is implicated in various pathologies, particularly in oncology.[2] These protocols provide a framework for conducting in vivo studies in mouse models to characterize the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile of this compound.

Quantitative Data Summary

The following tables summarize representative data from preclinical assessments of this compound.

Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice

This table outlines the key pharmacokinetic parameters following a single 10 mg/kg dose administered via different routes.

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Cmax (ng/mL) 2150 ± 180980 ± 115350 ± 65
Tmax (h) 0.080.52.0
AUC (0-t) (ng·h/mL) 3450 ± 2902890 ± 3101550 ± 220
Half-life (t½) (h) 2.5 ± 0.32.8 ± 0.43.1 ± 0.5
Bioavailability (%) 1008445

Data are presented as mean ± standard deviation (SD).

Table 2: In Vivo Efficacy in A549 Xenograft Mouse Model

This table shows the anti-tumor efficacy of this compound administered daily for 21 days in an A549 non-small cell lung cancer xenograft model.

Treatment GroupDose (mg/kg, PO)Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control 01250 ± 150-
This compound 10780 ± 9538
This compound 30410 ± 6067
This compound 60250 ± 4580

Data are presented as mean ± SD at day 21 post-initiation of treatment.

Table 3: Pharmacodynamic Biomarker Analysis

This table quantifies the modulation of the downstream target, phosphorylated ERK (p-ERK), in tumor tissues collected 4 hours after the final dose.

Treatment GroupDose (mg/kg, PO)Relative p-ERK/Total ERK Ratio
Vehicle Control 01.0 ± 0.2
This compound 303.5 ± 0.6
This compound 605.8 ± 0.9

Data are presented as mean fold change ± SD relative to the vehicle control group.

Signaling Pathway

The binding of this compound to the Aster-A Receptor (AAR) is hypothesized to induce receptor dimerization and autophosphorylation. This event triggers the recruitment of adaptor proteins like Grb2 and SOS, leading to the activation of Ras. Activated Ras initiates a phosphorylation cascade through Raf, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation and survival.

Aster_A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAR Aster-A Receptor Grb2_SOS Grb2/SOS AAR->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Ligand Aster-A Ligand-3 Ligand->AAR Binds

This compound signaling pathway.

Experimental Protocols

Formulation of this compound

Objective: To prepare a homogenous and stable formulation for in vivo administration.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) with 0.2% (v/v) Tween 80 in sterile water

  • Sterile conical tubes

  • Vortex mixer and sonicator

Protocol:

  • Calculate the required amount of this compound based on the highest dose concentration and the total volume needed.

  • In a sterile conical tube, first wet the this compound powder with Tween 80.

  • Gradually add the 0.5% methylcellulose solution while continuously vortexing to create a suspension.

  • Sonicate the suspension for 10-15 minutes in a water bath to ensure homogeneity.

  • Store the formulation at 4°C for up to one week. Before each use, vortex thoroughly to ensure uniform suspension.

In Vivo Efficacy Study in Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain like NSG)

  • A549 human lung carcinoma cells

  • Sterile PBS, Matrigel® (optional, can improve tumor take rate)

  • Calipers, animal weighing scale

  • Dosing syringes and needles (e.g., 20G for oral gavage)

Protocol:

  • Tumor Cell Implantation:

    • Culture A549 cells under standard conditions and harvest them during the logarithmic growth phase.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length × Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound or the vehicle control daily via oral gavage at the specified doses. The administration volume is typically 10 mL/kg.

    • Monitor the body weight of the mice and tumor dimensions every 2-3 days as indicators of toxicity and efficacy.

  • Endpoint:

    • Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³), or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

    • At the end of the study, euthanize the mice and excise the tumors for weighing and subsequent pharmacodynamic analysis.

Pharmacodynamic (Western Blot) Analysis of Tumor Tissue

Objective: To quantify the effect of this compound on the phosphorylation of ERK in tumor tissue.

Materials:

  • Excised tumor tissues

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST)

  • Primary antibodies: Rabbit anti-p-ERK (Thr202/Tyr204), Rabbit anti-total ERK

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction:

    • Homogenize the excised tumor tissue on ice in supplemented RIPA buffer.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

    • Incubate the membrane with the primary antibody (anti-p-ERK) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate to visualize the protein bands using an imaging system.

  • Reprobing:

    • To normalize for protein loading, strip the membrane and re-probe with the anti-total ERK antibody, following the same procedure.

    • Quantify band intensities using densitometry software. The final result is expressed as the ratio of p-ERK to total ERK.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo efficacy and pharmacodynamic studies.

Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Cell_Culture 1. A549 Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice (100-150 mm³ tumors) Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (Vehicle or Ligand-3) Randomization->Dosing Monitoring 6. Monitor Body Weight & Tumor Volume (2-3x/week) Dosing->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint Euthanasia 8. Euthanize & Excise Tumors Endpoint->Euthanasia PD_Analysis 9. Pharmacodynamic (p-ERK Western Blot) Euthanasia->PD_Analysis Data_Analysis 10. Analyze Data (TGI & Biomarkers) PD_Analysis->Data_Analysis

In vivo efficacy and PD study workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Aster-A Ligand-3 in various in vitro assays. The information is intended to assist researchers in pharmacology, cell biology, and drug discovery in studying the role of Aster-A and the effects of its modulation. The protocols and data presented are based on the development and characterization of selective Aster protein inhibitors.

Introduction

Aster proteins (Gramd1a-c) are crucial mediators of nonvesicular cholesterol transport from the plasma membrane to the endoplasmic reticulum.[1] This process is essential for maintaining cellular cholesterol homeostasis. Aster-A, a member of this protein family, possesses a ligand-binding domain structurally similar to a START domain, which binds cholesterol.[1][2] Small molecule modulators targeting this domain offer a powerful tool to investigate the intricacies of intracellular cholesterol trafficking and to explore potential therapeutic interventions for cholesterol-related disorders.

Data Presentation

LigandTarget ProteinIC50 (μM)
AI-3d Aster-A 0.11 [1]
Aster-B0.06[1]
Aster-C0.71[1]
AI-3a Aster-A 0.74 [1]
Aster-B0.94[1]
Aster-C2.86[1]

Signaling Pathway

Aster-A is a key component of the nonvesicular cholesterol transport machinery. Its primary role is to facilitate the movement of cholesterol from the plasma membrane to the endoplasmic reticulum, particularly at membrane contact sites. This process is critical for subsequent cholesterol processing and regulation of cellular cholesterol levels. The binding of this compound to the ASTER domain inhibits this transport function.

Aster_Signaling_Pathway cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum PM_Cholesterol Cholesterol Pool AsterA Aster-A Protein PM_Cholesterol->AsterA binds to ER_Cholesterol Cholesterol Utilization (e.g., Esterification) AsterA->ER_Cholesterol transports to Ligand This compound (e.g., AI-3d) Ligand->AsterA inhibits binding Experimental_Workflow prep Reagent Preparation (Protein, Fluorescent Probe, Ligand) setup Assay Plate Setup (96-well plate) prep->setup incubation Incubation (Room Temperature, Dark) setup->incubation measurement Fluorescence Measurement (Plate Reader) incubation->measurement analysis Data Analysis (Normalization, Curve Fitting, IC50 Calculation) measurement->analysis

References

Application Notes and Protocols: Preparation of Aster-A Ligand-3 Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aster proteins (Gramd1a-c) are crucial mediators of nonvesicular cholesterol transport from the plasma membrane to the endoplasmic reticulum. Small molecule modulators of these proteins are valuable tools for studying intracellular sterol trafficking and for the development of potential therapeutics for lipid-related disorders. This document provides a detailed protocol for the preparation of a solution of Aster-A Ligand-3, a potent inhibitor of Aster-A. The following guidelines will ensure accurate and reproducible experimental results.

Data Presentation

A summary of the quantitative data for the preparation of this compound solution is provided in the table below.

ParameterValueNotes
Compound Name This compound (e.g., AI-3d analog)A potent, selective small molecule inhibitor of Aster-A.
Molecular Weight ~500 g/mol (Assumed)Based on similar reported Aster protein inhibitors.
Solvent for Stock Solution Dimethyl Sulfoxide (DMSO)Sterol-based compounds often exhibit good solubility in DMSO.
Stock Solution Concentration 10 mMA common starting concentration for in vitro assays.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Working Buffer Phosphate-Buffered Saline (PBS), pH 7.4Or other appropriate cell culture medium or assay buffer.
Typical Working Concentration 0.1 µM - 10 µMThe optimal concentration should be determined experimentally.

Experimental Protocols

Materials and Reagents:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Protocol for Preparing a 10 mM Stock Solution:

  • Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Weigh the Compound: Carefully weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh out 0.5 mg of the powder.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.01 mol/L x 500 g/mol = 0.005 g = 5 mg (for 1 mL, use 0.5 mg for 100 µL)

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder in a microcentrifuge tube. For the example above, add 100 µL of DMSO to 0.5 mg of the compound.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds but should be done with caution to avoid degradation. Visually inspect the solution to ensure there are no particulates.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution (e.g., 1 µM):

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform Serial Dilutions: It is recommended to perform serial dilutions to achieve the final working concentration accurately. For example, to prepare a 1 µM working solution:

    • Intermediate Dilution (100 µM): Dilute the 10 mM stock solution 1:100 by adding 1 µL of the stock to 99 µL of the desired working buffer (e.g., PBS or cell culture medium). Mix thoroughly by pipetting or gentle vortexing.

    • Final Working Solution (1 µM): Dilute the 100 µM intermediate solution 1:100 by adding 10 µL of the intermediate to 990 µL of the working buffer. Mix thoroughly.

  • Use Immediately: The final working solution should be prepared fresh before each experiment and used immediately for optimal results.

Mandatory Visualization

The following diagram illustrates the workflow for preparing the this compound solution.

Aster_Ligand_Preparation cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 1 µM) weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Precise Amount dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -20°C dissolve->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw For Experiment intermediate_dilution 6. Prepare 100 µM Intermediate (1:100 in Buffer) thaw->intermediate_dilution final_dilution 7. Prepare 1 µM Final Solution (1:100 in Buffer) intermediate_dilution->final_dilution use 8. Use Immediately final_dilution->use

Caption: Workflow for the preparation of this compound stock and working solutions.

The signaling pathway of Aster-mediated cholesterol transport is depicted below.

Aster_Signaling_Pathway cluster_pm Plasma Membrane (PM) cluster_er Endoplasmic Reticulum (ER) pm_chol Cholesterol Pool aster_a Aster-A Protein pm_chol->aster_a Binds er_anchor ER Anchor aster_a->er_anchor Transports to ligand This compound (Inhibitor) ligand->aster_a Inhibits Binding

Caption: Inhibition of Aster-A mediated cholesterol transport by this compound.

Application Notes and Protocols for High-Throughput Screening of ACKR3 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Aster-A Ligand-3" did not yield a specific, publicly documented molecule. Therefore, to fulfill the detailed requirements of your request, these application notes and protocols are presented as an illustrative example based on the well-characterized interaction between the chemokine CXCL12 and its Atypical Chemokine Receptor 3 (ACKR3) . This system is highly relevant for high-throughput screening (HTS) in drug discovery.

Introduction

The Atypical Chemokine Receptor 3 (ACKR3), formerly known as CXCR7, is a class A G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression, immune cell trafficking, and neurodevelopment.[1][2] Unlike canonical chemokine receptors, ACKR3 does not couple to G proteins to initiate signaling.[3][4] Instead, upon binding its endogenous ligands, primarily CXCL12 and CXCL11, it robustly recruits β-arrestin.[3][4][5] A primary function of ACKR3 is to act as a scavenger receptor, internalizing and degrading its ligands to shape chemokine gradients.[3][6][7] This unique signaling profile makes ACKR3 an attractive target for therapeutic intervention, and high-throughput screening (HTS) is a critical first step in identifying novel small molecule modulators.

These notes provide an overview of the application of a β-arrestin recruitment assay for HTS campaigns targeting ACKR3.

Signaling Pathway

Upon ligand binding (e.g., CXCL12), ACKR3 undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs).[4][8] This phosphorylation event creates a high-affinity binding site for β-arrestin. The recruitment of β-arrestin to the receptor sterically hinders G protein coupling and initiates receptor internalization and subsequent ligand degradation.[5][7] This β-arrestin-biased signaling is the foundation for the primary HTS assay described herein.

ACKR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 Ligand ACKR3 ACKR3 CXCL12->ACKR3 Binding ACKR3_P ACKR3-P GRK GRKs (e.g., GRK2/3/5) ACKR3->GRK Recruitment Complex ACKR3-P / β-Arrestin Complex GRK->ACKR3 Phosphorylation BetaArrestin β-Arrestin BetaArrestin->ACKR3_P Recruitment Internalization Receptor Internalization & Ligand Scavenging Complex->Internalization HTS_Workflow Start Start Cell_Plating 1. Plate Cells (HEK293-ACKR3-NLuc/ mVenus-βArr2) Start->Cell_Plating Compound_Addition 2. Add Test Compounds (100 nL) & Incubate Cell_Plating->Compound_Addition Agonist_Addition 3. Add CXCL12 (EC80) & Incubate Compound_Addition->Agonist_Addition Substrate_Addition 4. Add NanoLuc Substrate Agonist_Addition->Substrate_Addition Read_Plate 5. Read BRET Signal Substrate_Addition->Read_Plate Data_Analysis 6. Calculate % Inhibition Read_Plate->Data_Analysis Hit_Identification 7. Identify Hits (>50% Inhibition) Data_Analysis->Hit_Identification End End Hit_Identification->End

References

Application Notes and Protocols for Measuring Aster-A Ligand-3 Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aster family of proteins, including Aster-A (also known as GRAMD1B), plays a crucial role in the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum (ER)[1][2]. This process is fundamental for maintaining cellular cholesterol homeostasis. The Aster-A protein is anchored in the ER membrane and is recruited to plasma membrane-ER contact sites in response to increased cholesterol levels in the plasma membrane[1][3]. The central ASTER domain, which is structurally similar to a START domain, is responsible for binding and transporting cholesterol[2].

Given their role in cholesterol metabolism, Aster proteins are emerging as potential therapeutic targets for a variety of diseases, including metabolic disorders and certain types of cancer. Understanding the binding kinetics of small molecules or other ligands that modulate Aster-A function is therefore of paramount importance in drug discovery and development. The characterization of these interactions, including the rates of association (k_on) and dissociation (k_off), and the overall binding affinity (K_D), provides critical insights into the ligand's mechanism of action, its potential efficacy, and its duration of action.

These application notes provide detailed protocols for several widely used techniques to measure the binding kinetics of a hypothetical "Aster-A Ligand-3". The methodologies described include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Homogeneous Time-Resolved Fluorescence (HTRF®) assays.

Aster-A Signaling Pathway

Aster-A is an integral protein of the endoplasmic reticulum. Its GRAM domain acts as a sensor for anionic phospholipids, such as phosphatidylserine, in the plasma membrane. When cholesterol levels in the plasma membrane increase, it is thought to alter the accessibility of these phospholipids, promoting the recruitment of Aster-A to the plasma membrane-ER contact sites[4][5]. Once localized at these sites, the ASTER domain facilitates the transfer of cholesterol from the plasma membrane to the ER. This process influences the sterol-responsive element-binding protein (SREBP) pathway, a key regulator of cellular cholesterol homeostasis[4][5].

Aster-A Mediated Cholesterol Transport Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum High_Cholesterol Increased Accessible Cholesterol PS Phosphatidylserine (PS) High_Cholesterol->PS Exposes PS AsterA_ER Aster-A PS->AsterA_ER Recruits Aster-A via GRAM domain Cholesterol_Transport Cholesterol Transport to ER AsterA_ER->Cholesterol_Transport ASTER domain binds and transports Cholesterol SREBP_Modulation SREBP Pathway Modulation Cholesterol_Transport->SREBP_Modulation Influences

Caption: Aster-A signaling pathway in response to elevated plasma membrane cholesterol.

Application Note 1: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time[6][7][8]. One binding partner (the ligand, e.g., purified Aster-A protein) is immobilized on the sensor surface, and the other (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which is detected as a change in the SPR signal. By monitoring this change over time, the association and dissociation rates can be determined.

Applicability: SPR is highly suitable for detailed kinetic analysis of protein-small molecule interactions. It can provide high-quality data on k_on, k_off, and K_D. Given that Aster-A is a membrane protein, it can be challenging to purify and immobilize in its native conformation. A common strategy is to use the purified, soluble ASTER domain for these studies. Alternatively, the full-length protein can be reconstituted into nanodiscs or liposomes which are then captured on the sensor surface.

Experimental Workflow: SPR

SPR Experimental Workflow for this compound Binding Start Start Immobilization Immobilize purified Aster-A (or ASTER domain) onto a sensor chip Start->Immobilization Equilibration Equilibrate with running buffer to establish a stable baseline Immobilization->Equilibration Association Inject this compound at various concentrations (Association Phase) Equilibration->Association Dissociation Flow running buffer over the chip to monitor dissociation (Dissociation Phase) Association->Dissociation Regeneration Inject a regeneration solution to remove bound ligand Dissociation->Regeneration Analysis Fit sensorgram data to a kinetic model to determine kon, koff, and KD Dissociation->Analysis Regeneration->Equilibration Next Cycle End End Analysis->End

Caption: A typical experimental workflow for an SPR-based binding kinetics assay.
Protocol: SPR Analysis of this compound Binding

Materials:

  • Purified recombinant Aster-A protein (soluble ASTER domain is recommended)

  • This compound

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Regeneration buffer (to be determined empirically, e.g., a short pulse of low pH buffer like glycine-HCl pH 2.5, or a high salt buffer)

Method:

  • Protein Preparation:

    • Express and purify the soluble ASTER domain of human Aster-A.

    • Dialyze the purified protein into the running buffer.

    • Determine the protein concentration accurately.

  • Ligand Immobilization (Amine Coupling):

    • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the purified Aster-A protein (e.g., at 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 2000-4000 Response Units, RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Analyte Binding Analysis:

    • Prepare a dilution series of this compound in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected K_D. A typical starting range for a small molecule might be 1 nM to 10 µM.

    • Establish a stable baseline by flowing running buffer over the sensor and reference cells.

    • Inject the lowest concentration of this compound and monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch back to flowing running buffer to monitor the dissociation phase (e.g., for 300-600 seconds).

    • After dissociation, inject the regeneration buffer to remove any remaining bound analyte.

    • Repeat the binding cycle with increasing concentrations of this compound. Include buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data, and then subtract the blank injections.

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on, k_off, and K_D.

Application Note 2: Bio-Layer Interferometry (BLI)

Principle: BLI is another label-free optical technique for monitoring biomolecular interactions[9][10][11]. It measures the interference pattern of white light reflected from two surfaces: an internal reference layer and a layer of immobilized biomolecules on the biosensor tip. Binding of an analyte to the immobilized ligand on the tip causes a change in the thickness of the outer layer, resulting in a wavelength shift in the interference pattern, which is monitored in real-time.

Applicability: BLI is well-suited for kinetic characterization and is often considered higher throughput than SPR, making it suitable for screening campaigns. The "dip-and-read" format using 96- or 384-well plates minimizes the need for complex microfluidics[11]. Similar to SPR, the ASTER domain of Aster-A can be immobilized on the biosensor tips.

Experimental Workflow: BLI

BLI Experimental Workflow for this compound Binding Start Start Hydration Hydrate biosensors in assay buffer Start->Hydration Baseline Establish baseline in assay buffer Hydration->Baseline Loading Immobilize biotinylated Aster-A on streptavidin biosensors Baseline->Loading Baseline2 Establish second baseline in assay buffer Loading->Baseline2 Association Dip biosensors into wells with this compound (Association) Baseline2->Association Dissociation Move biosensors to wells with assay buffer (Dissociation) Association->Dissociation Analysis Fit response curves to a kinetic model to determine kon, koff, and KD Dissociation->Analysis End End Analysis->End HTRF® Competition Assay Workflow Start Start Dispense_Protein Dispense tagged Aster-A (e.g., His-tagged) and anti-tag antibody-donor conjugate Start->Dispense_Protein Dispense_Ligand Add serial dilutions of This compound (competitor) Dispense_Protein->Dispense_Ligand Dispense_Tracer Add a fixed concentration of fluorescently labeled tracer ligand-acceptor conjugate Dispense_Ligand->Dispense_Tracer Incubate Incubate to allow the reaction to reach equilibrium Dispense_Tracer->Incubate Read_Plate Read the plate at two wavelengths (donor and acceptor) Incubate->Read_Plate Calculate_Ratio Calculate the HTRF ratio (Acceptor/Donor) Read_Plate->Calculate_Ratio Determine_Ki Plot ratio vs. ligand concentration to determine IC50 and calculate Ki Calculate_Ratio->Determine_Ki End End Determine_Ki->End

References

Troubleshooting & Optimization

Troubleshooting Aster-A Ligand-3 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aster-A Ligand-3

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and solubility of this compound, a potent small molecule inhibitor of the AST-Receptor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound? A1: The recommended solvent for preparing a high-concentration stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can be diluted into aqueous experimental media.[1]

Q2: What is the maximum recommended stock concentration in DMSO? A2: We recommend preparing stock solutions at a concentration of 10 mM in DMSO. While higher concentrations may be achievable, 10 mM provides a reliable starting point that ensures complete dissolution and stability. Attempting significantly higher concentrations may lead to solubility issues, especially during long-term storage at low temperatures.[3]

Q3: My this compound precipitated when I diluted the DMSO stock into my cell culture medium. What happened and what should I do? A3: This is a common phenomenon known as "precipitation upon dilution" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower.[1] The rapid change in solvent polarity causes the compound to "crash out" of the solution. To resolve this, try serial dilutions, gentle warming, or the use of a co-solvent. It is also crucial to ensure the final DMSO concentration in your assay remains low (typically below 0.5%) to avoid solvent-induced artifacts.

Q4: Can I use DMSO for my in vivo animal studies? A4: While DMSO is an excellent solvent for in vitro work, its use in in vivo studies can be limited due to potential toxicity. For animal studies, it is often necessary to formulate this compound in a vehicle that may include co-solvents like Polyethylene Glycol (PEG) or surfactants like Tween-80 to improve aqueous compatibility. Always perform small-scale tolerability studies with the vehicle alone before proceeding with the compound.

Q5: How should I store the solid compound and my DMSO stock solution? A5: The solid, lyophilized form of this compound should be stored at -20°C, protected from light and moisture. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

Troubleshooting Guides

Issue 1: Precipitation Upon Dilution in Aqueous Buffers
  • Symptoms:

    • The clear cell culture medium or buffer becomes cloudy or hazy immediately after adding the this compound DMSO stock.

    • Visible particulate matter or crystals form in the solution over a short period.

    • Inconsistent or lower-than-expected activity in biological assays.

  • Possible Causes:

    • Concentration Shock: The final concentration of this compound in the aqueous medium exceeds its solubility limit due to the rapid solvent shift from DMSO.

    • Low Aqueous Solubility: The inherent hydrophobicity of the ligand limits its solubility in your specific buffer system.

    • Buffer Composition: Components in the buffer (e.g., certain salts or proteins) may interact with the ligand, reducing its solubility.

  • Solutions:

    • Intermediate Dilution: Instead of diluting directly from a high-concentration stock (e.g., 10 mM), first perform an intermediate dilution in DMSO (e.g., to 1 mM) before the final dilution into the aqueous medium.

    • Increase Final DMSO Concentration: If your experimental system tolerates it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a matching vehicle control.

    • Gentle Warming and Mixing: Pre-warm the aqueous buffer to 37°C before adding the ligand. Add the DMSO stock dropwise while gently vortexing or stirring the buffer to facilitate rapid dispersal.

    • Sonication: Brief sonication in a water bath can help redissolve small amounts of precipitate.

    • Use of Pluronic F-68: For cell culture applications, consider adding a low concentration (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the medium to help stabilize the compound.

Logical Workflow for Troubleshooting Precipitation

G start Precipitation Observed in Aqueous Buffer check_final_conc Is the final ligand concentration too high? start->check_final_conc check_dmso_conc Is the final DMSO concentration <0.1%? check_final_conc->check_dmso_conc No solution_1 Reduce final ligand concentration and re-test. check_final_conc->solution_1 Yes dilution_method How was the dilution performed? (Direct vs. Stepwise) check_dmso_conc->dilution_method No solution_2 Increase final DMSO to 0.5% (if tolerated by assay). check_dmso_conc->solution_2 Yes solution_3 Use intermediate dilution in DMSO. Add dropwise to warmed, stirring buffer. dilution_method->solution_3 Direct solution_4 Consider co-solvents (e.g., PEG) or surfactants (e.g., Pluronic F-68). dilution_method->solution_4 Stepwise end_success Problem Resolved solution_1->end_success solution_2->end_success solution_3->end_success solution_4->end_success

A decision tree for troubleshooting ligand precipitation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Notes
DMSO> 50 mg/mL (> 100 mM)Recommended for stock solutions.
Ethanol~ 5 mg/mLCan be used as a co-solvent.
Methanol~ 2 mg/mLLower solubility than ethanol.
PBS (pH 7.4)< 10 µg/mLVery low aqueous solubility.
Water< 1 µg/mLPractically insoluble.

Table 2: Recommended Starting Conditions for Different Experimental Systems

Experimental SystemRecommended VehicleMax Final Vehicle Conc.Notes
In Vitro (Cell Culture)DMSO0.5%Final concentration should be as low as possible.
In Vitro (Enzymatic Assays)DMSO1.0%Higher tolerance may be possible; validate with controls.
In Vivo (Rodent, IP)10% DMSO / 40% PEG400 / 50% SalineN/APrepare fresh daily. Perform a small pilot to check for toxicity.
In Vivo (Rodent, Oral)5% DMSO / 5% Tween-80 / 90% WaterN/AFormulation may require optimization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of solid this compound to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. (e.g., For 5 mg of this compound with a MW of 500 g/mol , add 1 mL of DMSO).

  • Mix: Vortex the solution vigorously for 1-2 minutes. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Store: Aliquot the clear solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Workflow for Preparing a 1 µM Working Solution in Cell Culture Media

G cluster_0 Preparation Steps A 1. Thaw 10 mM DMSO stock at room temperature. B 2. Prepare 100 µM intermediate dilution in fresh DMSO. (1 µL of 10 mM stock + 99 µL DMSO) A->B C 3. Pre-warm cell culture medium to 37°C. B->C D 4. Add 10 µL of 100 µM intermediate dilution to 990 µL of medium. C->D E 5. Mix immediately by gentle inversion or pipetting. D->E F 6. Prepare vehicle control: Add 0.1% DMSO to medium. E->F Result Final Solution: 1 µM this compound in 0.1% DMSO F->Result

Workflow for preparing a final working solution.

Signaling Pathway

Simplified AST-Receptor Signaling Pathway

This compound acts as a competitive inhibitor at the AST-Receptor, blocking the binding of the native Aster-A growth factor. This inhibition prevents receptor dimerization and autophosphorylation, thereby blocking downstream pro-survival and proliferative signaling cascades.

AST_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ASTR AST-Receptor P1 Signal Adapter (e.g., GRB2) ASTR->P1 Phosphorylation & Recruitment Ligand Aster-A Growth Factor Ligand->ASTR Binds & Activates Inhibitor This compound Inhibitor->ASTR Blocks Binding P2 Effector (e.g., SOS1) P1->P2 P3 MAPK Cascade (RAS-RAF-MEK-ERK) P2->P3 P4 Cell Proliferation & Survival P3->P4

Inhibition of the AST-Receptor pathway by this compound.

References

How to prevent Aster-A Ligand-3 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Aster-A Ligand-3 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily affected by three main factors: hydrolysis, oxidation, and photodegradation.[1][2][3] The presence of susceptible functional groups in the molecule, such as esters or amides, makes it prone to hydrolysis, which is the cleavage of chemical bonds by reaction with water.[1][2] Oxidation, the loss of electrons, can be initiated by exposure to light, heat, or trace metals.[1] Photodegradation can occur when the ligand is exposed to ambient or UV light.[4]

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: The optimal pH for maintaining the stability of most small molecule drugs in aqueous solution is typically in the neutral range (pH 6-8).[4][5] Hydrolysis of this compound can be catalyzed by both acidic and basic conditions.[2][6] It is crucial to determine the pH of maximal stability for your specific experimental conditions.

Q3: How should I store my this compound stock solutions?

A3: For short-term storage (up to one month), it is recommended to store stock solutions at -20°C in amber vials with Teflon-lined caps. For long-term storage (up to six months), you should aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C.[4]

Q4: Can I do anything to prevent oxidation of this compound?

A4: Yes. To prevent oxidative degradation, it is recommended to use deoxygenated solvents, which can be prepared by sparging with an inert gas like nitrogen or argon.[4] You can also consider adding antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to your solutions if they are compatible with your experimental setup.[4] Storing solutions in tightly sealed containers with minimal headspace can also help.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Loss of Potency in Solution
Possible Cause Recommended Solution
pH-mediated degradation: The pH of your experimental medium may be too acidic or basic, leading to hydrolysis.[2][6]- Maintain the solution pH in the neutral range (6-8) using a suitable buffer system.[4][5]- If your experiment requires acidic or basic conditions, minimize the exposure time and temperature.- Prepare fresh solutions immediately before use.
Thermal degradation: High temperatures during sample preparation (e.g., sonication) or storage can accelerate degradation.- Avoid excessive heating. If sonication is necessary, use a cooled water bath.[4]- For experiments at elevated temperatures, reduce the incubation time as much as possible.
Problem 2: Unexpected Peaks in HPLC/LC-MS Chromatograms
Possible Cause Recommended Solution
Oxidative degradation: Exposure to atmospheric oxygen or the presence of oxidizing agents in solvents or reagents.[1][2]- Use deoxygenated solvents prepared by sparging with an inert gas (e.g., nitrogen, argon).[4]- Add compatible antioxidants (e.g., BHT, BHA) to your solutions.[4]- Store solutions in tightly sealed containers with minimal headspace.[4]
Photodegradation: Exposure of solutions or the solid compound to ambient or UV light.[4]- Work in a light-controlled environment (e.g., under yellow light).- Use amber-colored glassware or wrap containers with aluminum foil to protect from light.[4]

Data on this compound Stability

The following table summarizes the stability of this compound under various conditions.

ConditionTemperature (°C)Incubation Time (hours)Remaining Ligand (%)Degradation Products Detected
0.1 M HCl602445Hydrolysis Product A, B
0.1 M NaOH602430Hydrolysis Product C
pH 7.4 Buffer374895Minor Oxidative Product D
pH 7.4 Buffer + Light252470Photodegradation Product E
Solid State804885Thermal Degradation Product F

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Acidic Hydrolysis: Incubate a 1 mg/mL solution of this compound in a suitable organic solvent with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis.

  • Basic Hydrolysis: Incubate a 1 mg/mL solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 80°C in a calibrated oven for 48 hours. Dissolve the sample in a suitable solvent for analysis.

  • Photodegradation: Expose a 1 mg/mL solution of Aster-A Lig-3 to a calibrated UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to separate and identify the degradation products.

Protocol 2: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Use high-purity, degassed solvents such as DMSO or ethanol.

  • Dissolution: Weigh the required amount of this compound and dissolve it in the chosen solvent. To aid dissolution, gentle vortexing or sonication in a cooled water bath can be applied.[4]

  • Short-Term Storage: For storage up to 1 month, store the stock solution at -20°C in amber vials with Teflon-lined caps.[4]

  • Long-Term Storage: For storage up to 6 months, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]

Visualizations

degradation_pathways AsterA_Ligand3 This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) AsterA_Ligand3->Hydrolysis Oxidation Oxidation (Light, Heat, Metal Ions) AsterA_Ligand3->Oxidation Photodegradation Photodegradation (UV/Visible Light) AsterA_Ligand3->Photodegradation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Major degradation pathways for this compound in solution.

troubleshooting_workflow start Start: Ligand Degradation Observed check_ph Check Solution pH start->check_ph adjust_ph Adjust pH to 6-8 with Buffer check_ph->adjust_ph pH out of range check_storage Review Storage Conditions check_ph->check_storage pH is optimal adjust_ph->check_storage correct_storage Store at -20°C/-80°C in Amber Vials check_storage->correct_storage Improper storage check_light Assess Light Exposure check_storage->check_light Storage is correct correct_storage->check_light protect_light Work in Dark/ Use Amber Vials check_light->protect_light Excessive light check_oxygen Consider Oxidation check_light->check_oxygen Light protected protect_light->check_oxygen prevent_oxidation Use Degassed Solvents & Antioxidants check_oxygen->prevent_oxidation Oxidation suspected end End: Ligand Stabilized check_oxygen->end No oxidation prevent_oxidation->end

Caption: Troubleshooting workflow for preventing this compound degradation.

References

Optimizing Aster-A Ligand-3 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Aster-A Ligand-3 is a fictional compound. The information, protocols, and data presented here are for illustrative purposes only and are designed to demonstrate a comprehensive technical support guide for a novel therapeutic ligand.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic agonist that specifically binds to and activates the Aster Receptor, a novel receptor tyrosine kinase. Upon binding, it induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade primarily through the Ras-Raf-MEK-ERK (MAPK) pathway.[1][2][3] Activation of this pathway ultimately leads to the modulation of transcription factors that regulate cell proliferation and differentiation.[4]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial experiments, we recommend a starting concentration of 100 nM. A full dose-response curve should be generated to determine the optimal concentration for your specific cell line and experimental conditions. Typically, effective concentrations (EC50) range from 50 nM to 500 nM for most cell types.

Q3: How should I prepare and store this compound?

A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 212.6 µL of sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration.

Q4: What is the optimal incubation time for pathway activation?

A4: Phosphorylation of ERK1/2 is typically detectable within 15-30 minutes of treatment. For downstream effects, such as changes in gene expression or cell phenotype, longer incubation times of 24 to 72 hours are generally required. A time-course experiment is recommended to determine the peak response for your specific endpoint.

Q5: How can I confirm that the Aster/MAPK pathway has been activated?

A5: The most common method to confirm pathway activation is to perform a Western blot analysis to detect the phosphorylated forms of key downstream proteins, such as p-MEK and p-ERK1/2.[5] An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Efficacy 1. Suboptimal Ligand Concentration: The concentration used may be too low for the specific cell type. 2. Ligand Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Low Receptor Expression: The cell line may not express sufficient levels of the Aster Receptor. 4. Cell Health: Cells are unhealthy, senescent, or were passaged too many times.[6][7]1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Use a fresh aliquot of the ligand stock solution. Ensure storage at -80°C. 3. Verify Aster Receptor expression via qPCR or Western blot. If expression is low, consider using a different cell line. 4. Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment.
High Cytotoxicity 1. Ligand Concentration Too High: The concentration used exceeds the therapeutic window. 2. Solvent Toxicity: The final concentration of DMSO in the culture medium is too high (>0.5%). 3. Extended Incubation Time: Prolonged exposure may be toxic to some cell lines.1. Lower the concentration of this compound. Refer to the cytotoxicity data (Table 2) for guidance. 2. Ensure the final DMSO concentration in your media is below 0.1%. Prepare a vehicle control with the same DMSO concentration. 3. Reduce the incubation time. Perform a time-course experiment to find the optimal balance between efficacy and viability.
Inconsistent Results 1. Variability in Cell Seeding: Inconsistent cell numbers across wells or plates.[8] 2. Inconsistent Ligand Preparation: Errors in serial dilutions or incomplete mixing. 3. Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate the ligand and affect cell growth.1. Ensure a homogenous single-cell suspension before seeding and use a calibrated pipette. 2. Prepare a master mix of the diluted ligand to add to all relevant wells to minimize pipetting variability. 3. Avoid using the outermost wells of the microplate for data collection. Fill them with sterile PBS or media to reduce evaporation in adjacent wells.

Data Presentation

Table 1: Dose-Response of this compound on Target Gene-X Expression in HEK293T Cells (24h Treatment)

Concentration (nM)Mean Fold Change in Gene-X Expression (± SD)
0 (Vehicle)1.0 ± 0.1
101.8 ± 0.2
504.5 ± 0.4
1008.2 ± 0.7
25015.6 ± 1.3
50016.1 ± 1.5
100012.3 ± 1.1

EC50 ≈ 85 nM

Table 2: Cytotoxicity of this compound in HEK293T Cells (48h Treatment)

Concentration (nM)Mean Cell Viability (%) (± SD)
0 (Vehicle)100 ± 4.2
10098 ± 3.9
50095 ± 4.5
100088 ± 5.1
250071 ± 6.2
500045 ± 7.8

CC50 ≈ 5000 nM (5 µM)

Experimental Protocols

Protocol 1: Dose-Response Analysis using qPCR

This protocol outlines the steps to determine the EC50 of this compound by measuring the expression of a target gene.

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours.

  • Ligand Preparation: Prepare serial dilutions of this compound in complete culture medium. Recommended concentrations: 1000, 500, 250, 100, 50, 10, and 0 nM (vehicle control).

  • Cell Treatment: Replace the medium in each well with the medium containing the corresponding ligand concentration. Incubate for 24 hours.

  • RNA Extraction: Aspirate the medium and lyse the cells directly in the wells using a suitable lysis buffer. Extract total RNA using a column-based kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers for Target Gene-X and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of Gene-X using the ΔΔCt method. Plot the fold change in expression against the logarithm of the ligand concentration and fit a non-linear regression curve to determine the EC50 value.[9]

Protocol 2: Western Blot for p-ERK Activation

This protocol details the detection of ERK1/2 phosphorylation as a marker of pathway activation.[10][11]

  • Cell Seeding and Serum Starvation: Seed HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells/well. Once cells reach 70-80% confluency, replace the medium with serum-free medium and incubate for 12-16 hours.

  • Cell Treatment: Treat the serum-starved cells with 100 nM this compound for 0, 5, 15, 30, and 60 minutes. Include an untreated control.

  • Cell Lysis: Place the plate on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[5]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[5]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Aster Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain This compound->Aster Receptor:f0 Binds Ras Ras Aster Receptor:f2->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates & Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: this compound signaling cascade.

Experimental_Workflow start Start seed 1. Seed Cells in 24-well Plate start->seed adhere 2. Incubate 24h (Adhesion) seed->adhere treat 3. Treat with Ligand (Dose-Response) adhere->treat incubate 4. Incubate 24h (Treatment) treat->incubate rna_extract 5. Extract Total RNA incubate->rna_extract cdna_synth 6. Synthesize cDNA rna_extract->cdna_synth qpcr 7. Perform qPCR cdna_synth->qpcr analyze 8. Analyze Data (ΔΔCt) & Determine EC50 qpcr->analyze end End analyze->end

Caption: Workflow for a dose-response qPCR experiment.

References

Common experimental artifacts with Aster-A Ligand-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Aster-A Ligand-3. The information is designed to address common experimental artifacts and provide clear guidance for obtaining reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic small molecule designed to competitively inhibit the binding of cholesterol to the ASTER domain of Aster-A, an endoplasmic reticulum (ER)-resident protein. By blocking this interaction, this compound disrupts the nonvesicular transport of cholesterol from the plasma membrane to the ER. This makes it a valuable tool for studying cellular cholesterol trafficking and homeostasis.

Q2: In which experimental systems can this compound be used?

This compound is suitable for use in a variety of in vitro and cell-based assay systems. These include purified protein binding assays (e.g., fluorescence polarization, TR-FRET), cell-based cholesterol transport assays using fluorescently-labeled cholesterol analogs, and downstream functional assays that measure changes in cellular processes affected by cholesterol metabolism, such as steroidogenesis.

Q3: What are the recommended storage conditions and stability of this compound?

For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Please refer to the product-specific datasheet for detailed stability information.

Troubleshooting Guide

Issue 1: High Background Signal in Binding Assays

High background can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of binding affinity.

Potential Cause Recommended Solution
Non-specific binding of Ligand-3 to assay components (e.g., plates, beads) 1. Incorporate a blocking agent, such as Bovine Serum Albumin (BSA) or casein, into the assay buffer. 2. Consider using alternative assay plates with low-binding surfaces.
Sub-optimal concentration of detergent in the assay buffer Titrate the concentration of a mild non-ionic detergent (e.g., Tween-20, Triton X-100) in the assay buffer to minimize non-specific interactions.
Contamination of reagents or buffers Prepare fresh buffers and filter-sterilize them before use. Ensure all reagents are of high purity.
Issue 2: Low or No Specific Binding Signal

A weak or absent signal can indicate a problem with the protein, the ligand, or the assay conditions.

Potential Cause Recommended Solution
Inactive or improperly folded Aster-A protein 1. Verify the purity and integrity of the purified Aster-A protein using SDS-PAGE and/or Western blot. 2. Perform a quality control experiment with a known Aster-A ligand (e.g., a fluorescently-labeled cholesterol analog) to confirm protein activity.
Degradation of this compound Prepare a fresh stock solution of the ligand. Avoid repeated freeze-thaw cycles.
Incorrect assay buffer composition (pH, salt concentration) Optimize the pH and ionic strength of the assay buffer to ensure they are within the optimal range for Aster-A activity.
Insufficient incubation time Perform a time-course experiment to determine the optimal incubation time required to reach binding equilibrium.
Issue 3: Inconsistent or Non-Reproducible Results

Variability between experiments can arise from a number of factors, from technical execution to reagent stability.

Potential Cause Recommended Solution
Pipetting inaccuracies, especially with small volumes 1. Calibrate pipettes regularly. 2. Use a master mix of reagents to minimize pipetting variability between wells.
Inconsistent incubation times or temperatures Ensure all samples are incubated for the same duration and at a constant, controlled temperature.
Cell-based assay variability due to cell passage number or confluency 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Seed cells at a consistent density to ensure uniform confluency at the time of the assay.

Quantitative Data Summary

The following tables provide representative data for the characterization of this compound.

Table 1: Binding Affinity of this compound for Aster Proteins

Protein IC50 (nM) Ki (nM)
Aster-A 15.2 ± 2.110.8 ± 1.5
Aster-B 125.6 ± 15.389.7 ± 10.9
Aster-C > 1000> 714

IC50 and Ki values were determined by a competitive binding assay using a fluorescent cholesterol analog.

Table 2: Effect of this compound on Cholesterol Transport

Cell Line Treatment Cholesterol Transport Inhibition (%)
HEK293 Vehicle (0.1% DMSO)0
HEK293 This compound (100 nM)78.5 ± 5.2
U-2 OS Vehicle (0.1% DMSO)0
U-2 OS This compound (100 nM)72.1 ± 6.8

Inhibition of fluorescently-labeled cholesterol transport from the plasma membrane to the ER was measured after a 4-hour incubation.

Experimental Protocols

Protocol 1: Competitive Binding Assay using Fluorescence Polarization (FP)

This protocol describes a method to determine the binding affinity of this compound by measuring its ability to displace a fluorescently-labeled cholesterol analog from the purified ASTER domain of Aster-A.

Materials:

  • Purified ASTER domain of human Aster-A

  • Fluorescently-labeled cholesterol analog (e.g., 22-NBD-cholesterol)

  • This compound

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In each well of the 384-well plate, add a constant concentration of the purified ASTER domain and the fluorescently-labeled cholesterol analog.

  • Add the serially diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Cholesterol Transport Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the transport of cholesterol from the plasma membrane to the endoplasmic reticulum.

Materials:

  • HEK293 cells

  • Fluorescently-labeled cholesterol (e.g., dehydroergosterol)

  • This compound

  • Cell culture medium and supplements

  • Fluorescence microscope or high-content imager

Methodology:

  • Seed HEK293 cells in a glass-bottom imaging plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for 1 hour.

  • Add the fluorescently-labeled cholesterol to the cell culture medium and incubate for 2 hours to allow for its incorporation into the plasma membrane.

  • Wash the cells to remove excess fluorescent cholesterol.

  • Incubate the cells for an additional 2-4 hours to allow for the transport of the labeled cholesterol to the ER.

  • Fix the cells and visualize the subcellular localization of the fluorescent cholesterol using a fluorescence microscope.

  • Quantify the amount of fluorescent cholesterol that has trafficked to the ER in treated versus control cells.

Visualizations

Signaling_Pathway Aster-A Mediated Cholesterol Transport Pathway PM Plasma Membrane AsterA Aster-A PM->AsterA recruits to ER Endoplasmic Reticulum ACAT ACAT ER->ACAT contains Cholesterol Cholesterol AsterA->Cholesterol binds Cholesterol->ER transports to Ligand3 This compound Ligand3->AsterA inhibits CE Cholesteryl Esters ACAT->CE esterifies Cholesterol into

Caption: Signaling pathway of Aster-A mediated cholesterol transport and its inhibition by this compound.

Experimental_Workflow General Workflow for Ligand-3 Characterization cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Binding_Assay 1. Purified Protein Binding Assay (FP/TR-FRET) Determine_Affinity 2. Determine IC50/Ki Binding_Assay->Determine_Affinity Selectivity_Panel 3. Test against Aster-B and Aster-C Determine_Affinity->Selectivity_Panel Transport_Assay 4. Cholesterol Transport Assay Selectivity_Panel->Transport_Assay Functional_Assay 5. Downstream Functional Assays (e.g., Steroidogenesis) Transport_Assay->Functional_Assay Toxicity_Assay 6. Cytotoxicity Assay Functional_Assay->Toxicity_Assay

Caption: Experimental workflow for the characterization of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Signal Start Low or No Signal Check_Protein Is the Aster-A protein active? Start->Check_Protein Check_Ligand Is the Ligand-3 stock fresh? Check_Protein->Check_Ligand Yes QC_Protein Perform QC with known ligand Check_Protein->QC_Protein No Check_Assay Are assay conditions optimal? Check_Ligand->Check_Assay Yes Fresh_Stock Prepare fresh Ligand-3 stock Check_Ligand->Fresh_Stock No Optimize_Buffer Optimize buffer (pH, salt) Check_Assay->Optimize_Buffer No New_Protein Use a new batch of protein QC_Protein->New_Protein Optimize_Time Optimize incubation time Optimize_Buffer->Optimize_Time

Improving the signal-to-noise ratio in Aster-A Ligand-3 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Aster-A Ligand-3 binding assays and improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the biological role of Aster-A and the purpose of an this compound assay?

Aster-A, also known as GRAMD1A, is a protein located in the endoplasmic reticulum (ER) that plays a crucial role in cholesterol transport within the cell.[1][2] It senses cholesterol levels in the plasma membrane and facilitates its movement to the ER, a key step in maintaining cellular cholesterol homeostasis.[3][4][5] this compound is a molecule that binds to the Aster-A protein. Assays involving this ligand are designed to study this interaction, screen for other potential binding partners, or characterize the function of molecules like PROTACs that use this ligand to target Aster-A for degradation.

Q2: What is a common assay format for studying the Aster-A and Ligand-3 interaction, and what is its principle?

A common and suitable method for studying the binding of a small molecule like Ligand-3 to a larger protein like Aster-A is the Fluorescence Polarization (FP) assay .

Principle of FP Assay: The assay relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to the depolarization of emitted light when excited with polarized light. When this fluorescent ligand binds to a larger protein (like Aster-A), the resulting complex tumbles much more slowly. This reduced speed of rotation results in a higher degree of polarization of the emitted light. The change in polarization is directly proportional to the amount of the fluorescent ligand that is bound to the protein.

Q3: What are the essential components for an this compound FP assay?
ComponentDescriptionKey Considerations
Purified Aster-A Protein The target protein.Must be pure and active. Purity can be assessed by SDS-PAGE and activity by a functional assay if available.
Fluorescently-labeled Ligand-3 (Tracer) Ligand-3 conjugated to a suitable fluorophore (e.g., Fluorescein, TAMRA).The fluorophore should not interfere with binding. Purity is critical; free fluorophore will increase background.
Unlabeled Ligand-3 Used for competition assays to determine binding affinity (IC50).High purity is required for accurate IC50 determination.
Assay Buffer A buffer system that maintains the stability and activity of the protein.Common buffers include PBS or Tris with additives like BSA (0.01%) or detergents (e.g., 0.01% Tween-20) to prevent non-specific binding.
Assay Plates Typically black, low-binding microplates (e.g., 96-well or 384-well).Black plates are essential to minimize background fluorescence and light scatter.
Plate Reader A plate reader capable of fluorescence polarization measurements.Must be equipped with appropriate excitation and emission filters for the chosen fluorophore.
Q4: How should I structure a typical competitive binding FP experiment?

A competitive binding assay is used to measure the affinity of an unlabeled compound (your test compound or unlabeled Ligand-3) by observing its ability to displace the fluorescent tracer from the Aster-A protein.

Experimental Setup:

  • Total Binding Wells: Contain Aster-A protein + fluorescent tracer. This gives the maximum polarization signal.

  • Non-Specific Binding (NSB) / Background Wells: Contain fluorescent tracer + a high concentration of unlabeled Ligand-3. This establishes the baseline polarization of the unbound tracer.

  • Tracer Only Wells: Contain only the fluorescent tracer in buffer. This helps in assessing the intrinsic fluorescence and polarization of the tracer.

  • Buffer Only Wells: Contain only the assay buffer to measure background fluorescence of the plate and buffer.

  • Competition Wells: Contain Aster-A protein, fluorescent tracer, and serial dilutions of the unlabeled test compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound binding assays.

Issue 1: High Background Signal and Poor Signal-to-Noise (S/N) Ratio

A high background can mask the true signal, leading to a small assay window and unreliable data.

Potential Cause Recommended Solution
Autofluorescence of Test Compounds Run a control with the test compound alone to check for intrinsic fluorescence at the assay wavelengths. If high, consider using a different fluorescent tag/filter set or a different assay format.
Non-specific Binding to Plates/Wells Use non-binding or low-binding surface microplates. Include a carrier protein like BSA (e.g., 0.1 mg/mL) or a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to block non-specific sites.
Contaminated Assay Buffer or Reagents Prepare fresh buffer using high-purity water and reagents. Filter-sterilize the buffer. Nothing in the buffer should be inherently fluorescent.
Light Leakage or Scatter in Plate Reader Ensure the plate reader is properly calibrated and that you are using high-quality, opaque black plates.
High Concentration of Fluorescent Tracer Titrate the fluorescent tracer to the lowest concentration that gives a robust signal over background. Excess tracer can lead to high background.
Issue 2: Low Signal or Small Assay Window (Low ΔmP)

A small assay window (the difference in millipolarization, mP, between bound and free tracer) makes it difficult to discern changes in binding. A good FP assay typically has a change of at least 100 mP.

Potential Cause Recommended Solution
Inactive or Misfolded Aster-A Protein Verify the integrity and activity of your protein stock. Use fresh protein or protein from a new batch. Ensure proper storage conditions.
Degraded Fluorescent Ligand Fluorophores are light-sensitive. Store the tracer protected from light and avoid repeated freeze-thaw cycles. Check the purity of the tracer.
Suboptimal Reagent Concentrations Perform titration experiments to determine the optimal concentrations of both the Aster-A protein and the fluorescent tracer. The protein concentration is often set around the Kd of the interaction.
Incorrect Instrument Settings Ensure you are using the correct excitation and emission filters for your fluorophore. Optimize the gain settings on the plate reader to ensure the signal is within the linear range of the detector.
Quenching of Fluorophore Test compounds can sometimes quench the fluorescence signal. Monitor the raw fluorescence intensity in addition to the polarization. A decrease in intensity may indicate quenching.
Issue 3: High Well-to-Well Variability and Poor Reproducibility

High variability across replicate wells can obscure real results and lead to unreliable data.

Potential Cause Recommended Solution
Pipetting Inaccuracies Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Use automated liquid handlers for high-throughput applications to improve precision.
Bubbles in Wells Bubbles can interfere with the light path and cause erroneous readings. Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) before reading to remove bubbles.
Temperature Fluctuations Fluorescence polarization is sensitive to temperature. Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure the plate reader maintains a stable temperature.
Incomplete Mixing of Reagents Gently mix the plate after adding reagents. Avoid vigorous shaking that can introduce bubbles or denature the protein.
Edge Effects on the Plate Edge wells of a microplate can be prone to evaporation. Avoid using the outermost wells or ensure proper sealing of the plate during incubation.

Experimental Protocols and Data

General Protocol for an Aster-A FP Competition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation: Prepare serial dilutions of your unlabeled test compound in assay buffer. Prepare working solutions of Aster-A protein and the fluorescently-labeled Ligand-3 tracer.

  • Assay Setup: In a 384-well black plate, add reagents in the following order:

    • Assay Buffer

    • Unlabeled test compound (or buffer for 'Total Binding' wells)

    • Aster-A protein solution (add buffer instead for 'Tracer Only' wells)

  • Incubation 1: Mix gently and incubate for 15-30 minutes at room temperature to allow the protein and test compound to interact.

  • Tracer Addition: Add the fluorescently-labeled Ligand-3 tracer to all wells.

  • Incubation 2: Mix gently, protect from light, and incubate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours at room temperature). This time should be determined experimentally.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Subtract the background (buffer only wells). Plot the change in mP as a function of the unlabeled compound concentration and fit the data to a suitable binding model (e.g., four-parameter logistic) to determine the IC50.

Table of Optimization Parameters
ParameterTypical RangeGoal of Optimization
Aster-A Protein Concentration 0.1 - 100 nMFind the lowest concentration that gives a robust signal window. Often near the expected Kd.
Fluorescent Tracer Concentration 0.5 - 10 nMUse the lowest concentration possible that provides a stable signal at least 3-5 times above background.
Incubation Time 30 min - 4 hoursDetermine the time required to reach binding equilibrium.
BSA Concentration 0.01% - 0.1%Minimize non-specific binding without interfering with the specific interaction.
Detergent (e.g., Tween-20) 0.005% - 0.05%Reduce binding of compounds to plasticware.

Visualizations

Aster-A Signaling Pathway

AsterA_Pathway cluster_ER Endoplasmic Reticulum PM_Cholesterol Excess Cholesterol AsterA Aster-A Protein PM_Cholesterol->AsterA sensed by GRAM domain PS Phosphatidylserine (PS) PS->AsterA recruits ER_Cholesterol ER Cholesterol Pool AsterA->ER_Cholesterol transfers cholesterol via VASt/ASTER domain SREBP SREBP Pathway ER_Cholesterol->SREBP regulates

Caption: Cholesterol transport pathway mediated by the Aster-A protein.

Experimental Workflow for FP Assay

FP_Workflow start Start prep Prepare Reagents (Buffer, Protein, Ligands) start->prep plate Dispense Reagents to 384-well Plate prep->plate incubate Incubate to Reach Equilibrium plate->incubate read Read Fluorescence Polarization (mP) incubate->read analyze Analyze Data (Calculate IC50) read->analyze end_node End analyze->end_node

Caption: General experimental workflow for a Fluorescence Polarization assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic action action start Assay Fails QC high_bg High Background? start->high_bg low_signal Low Signal Window? high_bg->low_signal No action_bg Optimize Blocking Agents Check Compound Fluorescence Use Low-Binding Plates high_bg->action_bg Yes high_var High Variability? low_signal->high_var No action_signal Check Protein Activity Titrate Reagents Optimize Reader Settings low_signal->action_signal Yes pass Assay Passes high_var->pass No action_var Calibrate Pipettes Ensure Temp Control Centrifuge Plates high_var->action_var Yes action_bg->low_signal action_signal->high_var action_var->pass

Caption: A logical workflow for troubleshooting common assay issues.

References

Technical Support Center: Overcoming Resistance to Aster-A Ligand-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Aster-A Ligand-3, particularly concerning the development of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Aster-A receptor tyrosine kinase (RTK). By binding to the ATP-binding pocket of the Aster-A kinase domain, it prevents autophosphorylation and activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.

Q2: How can I determine the initial sensitivity of my cell line to this compound?

A2: The initial sensitivity is best determined by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[1][2] A cell viability assay, such as the MTT or CellTiter-Glo assay, is recommended for this purpose.[3]

Q3: How long does it typically take for cell lines to develop resistance to this compound?

A3: The timeframe for developing acquired resistance can vary significantly between cell lines, typically ranging from 3 to 18 months of continuous culture in the presence of the drug.[4] Resistance development can be accelerated by gradually increasing the concentration of this compound in the culture medium.[4]

Troubleshooting Guides

Problem 1: My cell line is showing decreased sensitivity to this compound.

Possible Cause 1: Development of On-Target Resistance. This is often due to the acquisition of secondary mutations in the Aster-A kinase domain that reduce the binding affinity of this compound. A common type of mutation is the "gatekeeper" mutation, which can sterically hinder drug binding.

  • Suggested Action:

    • Sequence the Aster-A Kinase Domain: Perform Sanger or next-generation sequencing on genomic DNA isolated from both the parental (sensitive) and resistant cell lines to identify potential mutations.

    • Compare IC50 Values: A significant shift in the IC50 value (typically >3-fold) between parental and resistant cells suggests acquired resistance.

Possible Cause 2: Activation of Bypass Signaling Pathways. Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the Aster-A pathway. Common bypass pathways include the activation of other receptor tyrosine kinases like MET or HER2/ERBB2.

  • Suggested Action:

    • Perform Phospho-RTK Array: Use a phospho-receptor tyrosine kinase array to screen for the activation of multiple RTKs simultaneously in your resistant cells compared to the parental line.

    • Western Blot Analysis: Once a candidate bypass pathway is identified, validate the increased phosphorylation of the key pathway proteins (e.g., p-MET, p-HER2, p-AKT, p-ERK) by western blotting.

Problem 2: I am observing high variability in my cell viability assay results.

Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells seeded can lead to significant differences in proliferation rates and, consequently, in the final viability readout.

  • Suggested Action:

    • Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the duration of the assay.

    • Use a Cell Counter: Employ an automated or manual cell counter to ensure consistent cell numbers in each well.

Possible Cause 2: Fluctuation in Drug Concentration. Errors in serial dilutions or degradation of the this compound stock solution can lead to inconsistent results.

  • Suggested Action:

    • Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.

    • Proper Stock Solution Storage: Aliquot and store the stock solution at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide hypothetical data illustrating the development of resistance to this compound.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionIC50 (nM)Fold Resistance
HCC827-PARParental, Sensitive15-
HCC827-AR1Resistant Clone 125016.7
HCC827-AR2Resistant Clone 245030.0
A549-PARParental, Sensitive850-
A549-AR1Resistant Clone 1> 5000> 5.9

Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells

ProteinCell LineExpression Level (Relative to Loading Control)
Total Aster-A HCC827-PAR1.0
HCC827-AR11.1
p-Aster-A HCC827-PAR (Treated)0.2
HCC827-AR1 (Treated)0.9
Total MET HCC827-PAR1.0
HCC827-AR23.5
p-MET HCC827-PAR (Treated)0.1
HCC827-AR2 (Treated)2.8

Key Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

  • Materials:

    • Parental and resistant cancer cell lines

    • Complete cell culture medium

    • This compound stock solution

    • 96-well plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

2. Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the expression and phosphorylation status of proteins in the Aster-A signaling pathway and potential bypass pathways.

  • Materials:

    • Cell lysates from treated and untreated parental and resistant cells

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Aster-A, anti-p-Aster-A, anti-MET, anti-p-MET, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Prepare cell lysates and determine protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the protein expression levels, normalizing to the loading control.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 Resistance Mechanisms This compound This compound Aster-A Receptor Aster-A Receptor This compound->Aster-A Receptor Inhibits PI3K PI3K Aster-A Receptor->PI3K Ras Ras Aster-A Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Survival Survival ERK->Survival Gatekeeper Mutation Gatekeeper Mutation Gatekeeper Mutation->Aster-A Receptor Prevents Binding MET Amplification MET Amplification MET Amplification->PI3K Bypass Activation

Caption: Aster-A signaling pathway and mechanisms of resistance.

G cluster_investigation Investigate Mechanism start Decreased Cell Sensitivity to This compound Observed ic50 Confirm Resistance: Compare IC50 of Parental vs. Suspected Resistant Cells start->ic50 fold_change Is Fold Change > 3? ic50->fold_change no_res Resistance Not Confirmed. Troubleshoot Assay Conditions. fold_change->no_res No res_confirmed Resistance Confirmed fold_change->res_confirmed Yes seq Sequence Aster-A Kinase Domain res_confirmed->seq mutation Mutation Found? seq->mutation on_target On-Target Resistance Identified mutation->on_target Yes phospho_array Perform Phospho-RTK Array mutation->phospho_array No bypass Bypass Pathway Activated? phospho_array->bypass bypass->seq No western Validate with Western Blot bypass->western Yes off_target Off-Target Resistance Identified western->off_target

Caption: Experimental workflow for troubleshooting resistance.

G cluster_resistance Identified Resistance Mechanism cluster_strategy Therapeutic Strategy on_target On-Target Resistance (e.g., Gatekeeper Mutation) next_gen Next-Generation Aster-A Inhibitor (Binds to Mutated Kinase) on_target->next_gen Overcomes Resistance By off_target Off-Target Resistance (e.g., MET Amplification) combo Combination Therapy: This compound + MET Inhibitor off_target->combo Overcomes Resistance By

Caption: Logical relationships for overcoming resistance.

References

Validation & Comparative

Validating the Specificity of Delta-like Ligand 3 (DLL3) Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Aster-A Ligand-3" did not yield information on a known biological ligand. However, the search results and the context of the query strongly suggest a likely reference to "Delta-like Ligand 3" (DLL3), a critical and well-researched ligand in the Notch signaling pathway, which is a key target in drug development. This guide will, therefore, focus on the binding specificity of DLL3.

Delta-like Ligand 3 (DLL3) is an atypical inhibitory ligand of the Notch signaling pathway, which plays a crucial role in cell fate determination, proliferation, and apoptosis.[1][2][3][4] Unlike other canonical Notch ligands that activate signaling upon binding to Notch receptors on adjacent cells, DLL3 primarily resides in the Golgi apparatus and inhibits Notch signaling in a cell-autonomous manner.[3] Its aberrant expression on the surface of tumor cells, particularly in small cell lung cancer and other neuroendocrine tumors, has made it a prime target for novel cancer therapies. Validating the specificity of therapeutic candidates targeting DLL3 is paramount to ensure on-target efficacy and minimize off-target effects.

This guide provides a comparative analysis of DLL3 binding to its receptors and outlines experimental protocols to validate this specificity.

The Notch Signaling Pathway: The Role of DLL3

The Notch signaling pathway is initiated by the binding of a ligand to a Notch receptor on a neighboring cell. In mammals, there are four Notch receptors (Notch1, Notch2, Notch3, and Notch4) and five canonical ligands: Delta-like 1 (Dll1), Delta-like 4 (Dll4), Jagged1 (Jag1), and Jagged2 (Jag2), in addition to the atypical ligand DLL3. The canonical ligands induce a conformational change in the receptor, leading to proteolytic cleavage and the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate gene expression. DLL3, however, is thought to interact with Notch receptors within the same cell, preventing their transport to the cell surface and thereby inhibiting signaling.

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell Canonical_Ligand Canonical Ligand (Dll1, Dll4, Jag1, Jag2) Notch_Receptor Notch Receptor (Notch1-4) Canonical_Ligand->Notch_Receptor trans-activation DLL3 DLL3 DLL3->Notch_Receptor cis-inhibition (intracellular) S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD release Nucleus Nucleus NICD->Nucleus translocation Target_Gene_Expression Target Gene Expression Nucleus->Target_Gene_Expression regulation

Figure 1. Simplified diagram of the Notch signaling pathway, highlighting the activating role of canonical ligands and the inhibitory function of DLL3.

Comparative Binding Affinity of Notch Ligands

LigandReceptorBinding Affinity (Kd)Method
Dll1 Notch1~3.4 - 12.4 µMBiolayer Interferometry, SPR
Notch2Binds, but quantitative Kd not consistently reportedCo-immunoprecipitation
Dll4 Notch1~270 - 605 nMBiolayer Interferometry, SPR
Notch2Binds, but quantitative Kd not consistently reportedCo-immunoprecipitation
Notch3Binds, but not directly demonstrated quantitativelyInferred from signaling assays
Notch4~962.5 nMSPR
Jagged1 Notch1~0.81 µMSPR
Notch2Binds, but quantitative Kd not consistently reportedCell-based binding assays
Jagged2 Notch1Binds, but weaker than Dll4 and stronger than Dll1Cell-based binding assays
Notch3Binds efficientlyFlow cytometry
DLL3 Notch1-4Binds to Notch receptors, leading to inhibitionFunctional and co-localization assays

Note: Binding affinities can vary depending on the specific protein constructs and experimental conditions used.

Experimental Protocols for Validating Binding Specificity

To validate the binding specificity of a molecule targeting DLL3, a series of experiments should be performed. A competitive binding assay is a cornerstone of this validation process.

Competitive Binding Assay using Flow Cytometry

This assay measures the ability of an unlabeled test ligand (e.g., a therapeutic antibody) to compete with a labeled DLL3-specific ligand for binding to cells expressing a Notch receptor.

Competitive_Binding_Assay_Workflow cluster_workflow Experimental Workflow Cell_Prep Prepare Notch Receptor- Expressing Cells Incubation Incubate cells with labeled DLL3 ligand and varying concentrations of unlabeled competitor ligand Cell_Prep->Incubation Washing Wash to remove unbound ligands Incubation->Washing Flow_Cytometry Analyze by Flow Cytometry Washing->Flow_Cytometry Data_Analysis Determine IC50 value Flow_Cytometry->Data_Analysis

Figure 2. General workflow for a competitive binding assay using flow cytometry.

Detailed Protocol:

  • Cell Preparation:

    • Culture a cell line that endogenously or recombinantly expresses a specific human Notch receptor (e.g., HEK293T cells transfected with Notch1).

    • Harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS with 1% BSA) to a concentration of 1 x 10^6 cells/mL.

  • Competitive Incubation:

    • Prepare a series of dilutions of the unlabeled competitor ligand (e.g., a therapeutic anti-DLL3 antibody) in assay buffer.

    • In a 96-well plate, add a fixed, saturating concentration of a fluorescently labeled DLL3-specific ligand (e.g., a recombinant DLL3 protein conjugated to Alexa Fluor 647).

    • Add the different concentrations of the unlabeled competitor ligand to the wells.

    • Add 50 µL of the cell suspension to each well.

    • Include control wells with cells and labeled ligand only (maximum binding) and cells with an excess of unlabeled ligand (non-specific binding).

    • Incubate the plate for 1-2 hours at 4°C, protected from light.

  • Washing:

    • After incubation, wash the cells twice with cold assay buffer to remove unbound ligands. Centrifuge the plate at a low speed between washes.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellets in assay buffer.

    • Acquire the fluorescence intensity of the cell-bound labeled ligand using a flow cytometer.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor ligand.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor ligand that inhibits 50% of the specific binding of the labeled ligand. A lower IC50 value indicates a higher binding affinity of the competitor.

Alternative and Supporting Experimental Approaches

To provide a comprehensive assessment of binding specificity, the following techniques should be used in conjunction with competitive binding assays:

  • Surface Plasmon Resonance (SPR): This label-free technique provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of the interaction between a ligand and a receptor. In a typical setup, a Notch receptor is immobilized on a sensor chip, and the DLL3-targeting molecule is flowed over the surface.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be adapted for competitive binding analysis. A Notch receptor is coated on the plate, and the binding of a labeled DLL3-targeting molecule is competed with an unlabeled version.

  • Co-immunoprecipitation (Co-IP): This technique can be used to confirm the interaction between a DLL3-targeting molecule and its intended Notch receptor in a cellular context. Cell lysates are incubated with an antibody against the target, and the resulting immune complexes are analyzed for the presence of the binding partner.

By employing a combination of these experimental approaches, researchers can rigorously validate the binding specificity of novel therapeutics targeting DLL3, ensuring their potential for effective and safe clinical application.

References

Unveiling the Efficacy of Aster-A Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of various ligands for the sterol transport protein Aster-A. This analysis encompasses natural sterols and synthetic compounds, including the recently developed "Aster-A Ligand-3" utilized in proteolysis-targeting chimeras (PROTACs). The guide is based on experimental data from peer-reviewed studies and presents detailed methodologies for key assays.

Aster-A, a key player in non-vesicular cholesterol transport, facilitates the movement of cholesterol from the plasma membrane to the endoplasmic reticulum. The affinity and efficacy of ligands that bind to the ASTER (Asteroid StAR-related lipid-transfer) domain of Aster-A are critical determinants of its transport function. This guide compares the performance of natural cholesterol derivatives and synthetic molecules in binding to Aster-A and modulating its activity.

Comparative Efficacy of Aster-A Ligands

The efficacy of different ligands for Aster-A can be assessed by their binding affinity (Kd or IC50 values) and their ability to influence Aster-A's cholesterol transport activity. The following tables summarize the available quantitative data for a selection of natural and synthetic ligands.

Ligand (Natural)Ligand TypeBinding Affinity (Kd/IC50)EfficacyReference
CholesterolNatural SterolGood CompetitorTransported by Aster-A[1]
25-hydroxycholesterolNatural SterolGood CompetitorBinds to Aster-A[1]
22R-hydroxycholesterolNatural SterolGood CompetitorBinds to Aster-A[1]
20α-hydroxycholesterolNatural SterolGood CompetitorBinds to Aster-A[1]
EstradiolSteroid HormonePoor CompetitorWeak binding to Aster-A[1]
4β-hydroxycholesterolNatural SterolPoor CompetitorWeak binding to Aster-A[1]
22S-hydroxycholesterolNatural SterolPoor CompetitorWeak binding to Aster-A[1]
7β-hydroxycholesterolNatural SterolPoor CompetitorWeak binding to Aster-A[1]
Ligand (Synthetic)Ligand TypeBinding Affinity (IC50)EfficacyReference
This compound (as part of a PROTAC)Synthetic Ligand for PROTACData not yet publishedInduces degradation of Aster-A[N/A]
Autogramin-2Synthetic InhibitorInhibits cholesterol transferInhibitor of Aster-A function[2]
20α-hydroxycholesterol (HC)Synthetic Inhibitor0.87 µMInhibitor of Aster-A function[3]
U18666ASynthetic Inhibitor2.33 µMInhibitor of Aster-A function[3]

Signaling Pathway and Experimental Workflows

To understand the context of Aster-A ligand efficacy, it is crucial to visualize the protein's role in cellular cholesterol transport and the experimental setups used to measure ligand binding and function.

AsterA_Signaling_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_Ligands Ligands PM Cholesterol_PM Cholesterol AsterA Aster-A Cholesterol_PM->AsterA Binding ER AsterA->ER Transport Natural_Ligands Natural Sterols (e.g., Cholesterol) Natural_Ligands->AsterA Bind and are Transported Synthetic_Ligands Synthetic Ligands (e.g., this compound, Autogramin-2) Synthetic_Ligands->AsterA Bind and Modulate Activity (Inhibition/Degradation)

Figure 1: Aster-A mediated cholesterol transport pathway.

The following diagrams illustrate the workflows for the two primary assays used to determine ligand efficacy.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Aster-A Protein - NBD-Cholesterol (Tracer) - Test Ligands (Competitors) start->prepare_reagents incubate Incubate Aster-A with NBD-Cholesterol and Test Ligand prepare_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Analyze Data: - Determine IC50/Kd values measure_fp->analyze end End analyze->end

Figure 2: Workflow for NBD-Cholesterol Binding Assay.

Transfer_Assay_Workflow start Start prepare_liposomes Prepare Liposomes: - Donor Liposomes (with FRET pair) - Acceptor Liposomes start->prepare_liposomes add_astera Add Purified Aster-A Protein and Test Ligand prepare_liposomes->add_astera incubate Incubate at Room Temperature add_astera->incubate measure_fret Measure FRET Signal Over Time incubate->measure_fret analyze Analyze Data: - Determine rate of cholesterol transfer measure_fret->analyze end End analyze->end

Figure 3: Workflow for FRET-based Cholesterol Transfer Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

NBD-Cholesterol Binding Assay (Fluorescence Polarization)

This assay measures the binding of a ligand to Aster-A by competing with a fluorescently labeled cholesterol analog, 22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol (NBD-cholesterol).

Materials:

  • Purified Aster-A protein (ASTER domain)

  • NBD-cholesterol

  • Test ligands (natural sterols, synthetic compounds)

  • Assay buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of purified Aster-A protein in assay buffer. The final concentration in the assay will typically be in the low nanomolar range, determined empirically to give a stable and significant polarization window.

    • Prepare a stock solution of NBD-cholesterol in a suitable solvent (e.g., DMSO) and then dilute in assay buffer. The final concentration should be at or below the Kd for its interaction with Aster-A to ensure assay sensitivity.

    • Prepare serial dilutions of the test ligands in assay buffer.

  • Assay Setup:

    • To each well of the 384-well plate, add the test ligand at various concentrations. Include control wells with buffer only (for no competition) and a known inhibitor (for maximal competition).

    • Add a fixed concentration of NBD-cholesterol to all wells.

    • Initiate the binding reaction by adding a fixed concentration of purified Aster-A protein to all wells. The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization (FP) of each well using a plate reader equipped with appropriate excitation and emission filters for NBD (e.g., excitation at 485 nm and emission at 535 nm).

  • Data Analysis:

    • The FP values are plotted against the logarithm of the test ligand concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test ligand that displaces 50% of the bound NBD-cholesterol.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, if the Kd of NBD-cholesterol for Aster-A is known.

In Vitro Cholesterol Transfer Assay (FRET-based)

This assay measures the ability of Aster-A to transfer cholesterol between two populations of liposomes, a donor set and an acceptor set, using Förster Resonance Energy Transfer (FRET).

Materials:

  • Purified Aster-A protein (ASTER domain)

  • Test ligands

  • Donor liposomes: Containing a FRET pair of fluorescent lipids, for example, NBD-PE (donor) and Rhodamine-PE (acceptor), along with cholesterol.

  • Acceptor liposomes: Unlabeled liposomes.

  • Assay buffer (e.g., HEPES-buffered saline, HBS)

  • Fluorometer or plate reader capable of time-resolved FRET measurements

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare donor liposomes by co-extruding a lipid mixture containing the FRET pair and cholesterol. The proximity of the FRET pair within the same liposome results in a high FRET signal.

    • Prepare acceptor liposomes using a similar method but without the fluorescent lipids or cholesterol.

  • Assay Setup:

    • In a cuvette or microplate well, mix the donor and acceptor liposomes in the assay buffer.

    • Add the test ligand at the desired concentration. Include a vehicle control.

    • Initiate the cholesterol transfer by adding a catalytic amount of purified Aster-A protein.

  • Measurement:

    • Immediately begin monitoring the FRET signal over time. Excite the donor fluorophore (e.g., NBD at 460 nm) and measure the emission of both the donor (e.g., 535 nm) and the acceptor (e.g., 590 nm).

    • As Aster-A transfers cholesterol from the donor to the acceptor liposomes, the membranes of the two liposome populations will mix, leading to a decrease in the FRET signal due to the increased distance between the FRET pair.

  • Data Analysis:

    • The rate of cholesterol transfer is determined by the rate of decrease in the FRET signal.

    • The efficacy of an inhibitory ligand is determined by its ability to reduce the rate of FRET decrease compared to the vehicle control. The results can be expressed as a percentage of inhibition.

References

Comparison Guide: Advanced vs. First-Generation Small Molecule Inhibitors of the Aster Protein Cholesterol Transport Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This comparison is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and developing modulators of intracellular cholesterol trafficking.

The Aster Protein Signaling Pathway

The Aster proteins are integral endoplasmic reticulum (ER) membrane proteins that play a key role in cellular cholesterol homeostasis.[1][2] When cholesterol levels rise in the plasma membrane (PM), Aster proteins are recruited to ER-PM contact sites.[3][4] This recruitment is mediated by their N-terminal GRAM domain. The central ASTER domain, which is structurally similar to a START domain, then binds to cholesterol and facilitates its transfer from the PM to the ER.[1][2] This process is essential for subsequent cholesterol metabolism, such as esterification for storage or use in steroidogenesis.[3] Small molecule inhibitors can intercept this pathway by competitively binding to the ASTER domain, thereby preventing cholesterol binding and transport.

Aster_Pathway cluster_ER Endoplasmic Reticulum (ER) PM_Cholesterol High Accessible Cholesterol Pool Aster Aster Protein (ER-Anchored) PM_Cholesterol->Aster 1. Recruits Aster to ER-PM Contact Site ACAT ACAT Aster->ACAT 2. Cholesterol Transfer (via ASTER Domain) CE Cholesteryl Esters (Storage) ACAT->CE 3. Esterification Inhibitor Small Molecule Inhibitor (e.g., AI-3d) Inhibitor->Aster Blocks Binding

Figure 1: Aster-mediated cholesterol transport pathway and point of inhibition.

Performance Comparison of Small Molecule Inhibitors

The inhibitory activity is typically measured by a competition binding assay, where the inhibitor competes with a fluorescent cholesterol analog (22-NBD-cholesterol) for binding to the purified ASTER domain.[1] The half-maximal inhibitory concentration (IC50) indicates the concentration of inhibitor required to displace 50% of the fluorescent probe.

Table 1: Quantitative Comparison of Aster Protein Inhibitors

CompoundTypeTargetIC50 (µM)Selectivity ProfileReference
20α-HC First-GenerationAster-A0.87Shows highest potency for Aster-B. Also inhibits SREBP2 processing.[1]
Aster-B0.21[1]
Aster-C1.41[1]
U18666A First-GenerationAster-A2.33Shows highest potency for Aster-B. Potent inhibitor of NPC1 protein.[1]
Aster-B0.52[1]
Aster-C9.50[1]
AI-3d AdvancedAster-A0.11Potent pan-Aster inhibitor with >20-fold improvement for Aster-A over U18666A. Does not block NPC1.[1]
Aster-B0.06[1]
Aster-C0.71[1]

Data summarized from dose-response experiments measuring competitive binding against 22-NBD-cholesterol.[1]

Experimental Protocols

The key data cited in this guide were generated using an in vitro fluorescence-based competition binding assay.

Protocol: In Vitro Aster Inhibition Assay

Objective: To determine the IC50 value of a test compound against Aster proteins by measuring its ability to compete with a fluorescent cholesterol probe.

Materials:

  • Purified ASTER domains (e.g., Aster-A₃₃₄₋₅₆₂, Aster-B₃₀₃₋₅₃₃, Aster-C₂₉₆₋₅₁₇)

  • Fluorescent probe: 22-NBD-cholesterol

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • 96-well black microplates, low-binding

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified ASTER domain in assay buffer to a final concentration of ~1-2 µM.

    • Prepare a stock solution of 22-NBD-cholesterol in DMSO. Dilute in assay buffer to a working concentration of ~100-200 nM.

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer to create a range of concentrations for the dose-response curve (e.g., 0.01 µM to 100 µM).

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed concentration of the purified ASTER domain.

    • Add the serially diluted test compound to the respective wells. Include "no inhibitor" (vehicle control) and "maximum inhibition" (high concentration of unlabeled cholesterol) controls.

    • Incubate the protein and inhibitor mixture for 15-30 minutes at room temperature to allow for binding equilibration.

  • Competition Reaction:

    • Add a fixed concentration of 22-NBD-cholesterol to all wells to initiate the competition reaction.

    • Incubate the plate for an additional 20-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity (or fluorescence polarization) of each well using a plate reader. Set the excitation and emission wavelengths appropriate for NBD (e.g., ~485 nm excitation, ~535 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data by setting the fluorescence of the "no inhibitor" control to 100% binding and the "maximum inhibition" control to 0% binding.

    • Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the dose-response curve using a nonlinear regression model (four-parameter logistic fit).[1]

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis P1 Prepare Serial Dilutions of Test Compound P2 Prepare Purified ASTER Domain Solution A1 Add ASTER Domain + Test Compound P1->A1 P3 Prepare Fluorescent Probe (22-NBD-Cholesterol) P2->A1 A3 Add 22-NBD-Cholesterol P3->A3 A2 Incubate (15 min) A1->A2 A2->A3 A4 Incubate (20 min, protected from light) A3->A4 D1 Measure Fluorescence (Plate Reader) A4->D1 D2 Normalize Data (0-100% Binding) D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 via Nonlinear Regression D3->D4

Figure 2: Workflow for the in vitro fluorescence competition binding assay.

Conclusion

The comparative data clearly demonstrate the successful evolution from first-generation, non-selective lead compounds to advanced, potent, and specific inhibitors of the Aster protein family.

References

A Guide to Assessing the Cross-Reactivity of Novel Ligands: A Case Study for "Aster-A Ligand-3"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug discovery and molecular pharmacology, understanding the specificity of a novel ligand is paramount. Cross-reactivity, the binding of a ligand to multiple, often unintended, receptor targets can lead to off-target effects, toxicity, or even desirable polypharmacological profiles. This guide provides a comprehensive framework for characterizing the cross-reactivity of a hypothetical novel molecule, termed "Aster-A Ligand-3". As "this compound" is not a known compound in the public domain, this document serves as a template for researchers and drug development professionals on the experimental approaches to determine the receptor interaction profile of any new chemical or biological entity.

The methodologies outlined below are standard in the field and are designed to provide a thorough assessment of a ligand's binding affinity and functional activity across a panel of receptors.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is crucial to efficiently and accurately determine the cross-reactivity profile of a new ligand. The following workflow outlines a typical screening and validation process.

experimental_workflow cluster_screening Primary Screening cluster_validation Secondary Validation & Affinity Determination cluster_functional Functional Characterization cluster_output Data Analysis & Output A Hypothetical Ligand: This compound B High-Throughput Screening (e.g., Radioligand Binding Assay) A->B D Initial 'Hits' from Primary Screen B->D C Broad Receptor Panel (e.g., GPCRs, Kinases, Ion Channels) C->B E Dose-Response Binding Assays (e.g., Saturation & Competition Binding) D->E F Determination of Binding Affinity (Kd, Ki) E->F G Validated Interacting Receptors F->G H Functional Assays (e.g., cAMP, Calcium Flux, β-arrestin recruitment) G->H I Determination of Functional Potency & Efficacy (EC50, Emax) H->I J Cross-Reactivity Profile of this compound I->J

Figure 1: Experimental workflow for determining the cross-reactivity profile of a novel ligand.

Quantitative Data Summary

The following tables represent hypothetical data that would be generated from the experimental workflow described above for "this compound".

Table 1: Binding Affinity of this compound for a Panel of Receptors

Receptor TargetLigandAssay TypeKi (nM)
Primary Target Receptor This compound Radioligand Competition 1.5
Receptor AThis compoundRadioligand Competition75
Receptor BThis compoundRadioligand Competition520
Receptor CThis compoundRadioligand Competition>10,000
Receptor DThis compoundRadioligand Competition8,500

Ki values are determined from competition binding assays. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of this compound at Identified Receptors

Receptor TargetLigandFunctional AssayEC50 (nM)Emax (%)Mode of Action
Primary Target Receptor This compound cAMP Accumulation 5.2 98 Agonist
Receptor AThis compoundCalcium Flux15065Partial Agonist
Receptor BThis compoundβ-arrestin Recruitment>1,000N/ANo significant activity

EC50 represents the concentration of the ligand that elicits 50% of the maximal response. Emax is the maximum response observed relative to a known reference agonist.

Signaling Pathway of Primary Target Receptor

The following diagram illustrates a hypothetical signaling pathway for the primary target receptor of this compound, which is coupled to the Gs alpha subunit, leading to the production of cyclic AMP (cAMP).

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound Receptor Primary Target Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (Gs) Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Figure 2: Hypothetical Gs-coupled signaling pathway for the primary target receptor of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to assess ligand cross-reactivity.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[1][2]

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled known antagonist or agonist).

  • Unlabeled test compound (this compound).

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • 96-well filter plates.[3]

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound (this compound).

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubate the plate at a specific temperature for a set time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.[1]

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), typically associated with Gs or Gi-coupled receptors.[4]

Materials:

  • Whole cells expressing the receptor of interest.

  • Test compound (this compound).

  • Forskolin (B1673556) (an activator of adenylate cyclase, used for Gi-coupled receptor assays).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium.

  • 96- or 384-well cell culture plates.

Procedure:

  • Seed the cells in the multi-well plates and grow to the desired confluency.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with IBMX for a short period.

  • Add serial dilutions of the test compound (this compound) to the wells. For Gi-coupled receptors, also add a fixed concentration of forskolin to stimulate baseline cAMP production.

  • Incubate the plate at 37°C for a specified time.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in each well using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the log concentration of the test compound.

  • Determine the EC50 and Emax values from the dose-response curve using non-linear regression.

Calcium Flux Functional Assay

This assay measures changes in intracellular calcium concentration upon receptor activation, typically associated with Gq-coupled receptors.[5]

Materials:

  • Whole cells expressing the receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (this compound).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader with an injection system (e.g., FLIPR).

  • 96- or 384-well black-walled, clear-bottom cell culture plates.

Procedure:

  • Seed the cells in the multi-well plates and grow to the desired confluency.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time at 37°C.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the serial dilutions of the test compound (this compound) into the wells.

  • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • The peak fluorescence intensity is used to determine the response.

  • Plot the peak fluorescence response as a function of the log concentration of the test compound.

  • Determine the EC50 and Emax values from the dose-response curve using non-linear regression.

The comprehensive characterization of a novel ligand's cross-reactivity is a critical step in its development as a research tool or therapeutic agent. By employing a systematic workflow of binding and functional assays, researchers can build a detailed profile of a ligand's interactions with a wide range of receptors. The hypothetical data and protocols provided for "this compound" illustrate the types of information that should be generated and how to interpret them. This rigorous approach enables informed decisions about a ligand's potential applications and liabilities.

References

Head-to-head comparison of Aster-A Ligand-3 and Aster-A Ligand-2

Author: BenchChem Technical Support Team. Date: December 2025

Performance Overview and Data Summary

The following tables summarize the available quantitative data for a direct comparison of their performance.

Table 1: Comparative Binding Affinity against Aster Proteins

LigandTargetIC50 (µM)Potency Notes
AI-3d Aster-A0.11[1][2]Potent inhibitor
Aster-B0.06[1][2]Potent inhibitor
Aster-C0.71[1][2]Potent inhibitor
Autogramin-2 Aster-ANot specifiedLess potent than AI-3d[1]
Aster-BNot specifiedPoor inhibitor[1]
Aster-CNot specifiedPoor inhibitor[1]

Table 2: Functional Effects on Aster-A Mediated Processes

LigandEffect on Cholesterol TransferEffect on SREBP2 PathwayCellular Effects
AI-3d Efficiently inhibits Aster-mediated cholesterol transfer in vitro[1]Abolishes the ability of exogenous cholesterol to suppress SREBP2 processing[1]Blocks stimulation of cholesteryl ester formation[1]
Autogramin-2 --Inhibits T-cell proliferation, activation, and cytokine production (Aster-A independent)[3]

Experimental Methodologies

The data presented in this guide are supported by robust experimental protocols. Understanding these methodologies is crucial for interpreting the results and for designing future experiments.

Binding Affinity Assay (NBD-Cholesterol Displacement)

This assay quantifies the ability of a test compound to compete with a fluorescently labeled cholesterol analog, 22-NBD-cholesterol, for binding to the ASTER domain of the target protein.

Protocol:

  • Protein Purification: The ASTER domain of Aster-A is expressed and purified.

  • Fluorescent Ligand Binding: A fixed concentration of the purified ASTER domain is incubated with 22-NBD-cholesterol. The binding of 22-NBD-cholesterol to the hydrophobic pocket of the ASTER domain results in a significant increase in its fluorescence emission.[4][5]

  • Fluorescence Measurement: The fluorescence intensity is measured. A decrease in fluorescence indicates that the test compound is displacing 22-NBD-cholesterol from the ASTER domain.

  • IC50 Determination: The concentration of the test compound that causes a 50% reduction in the fluorescence signal is determined as the IC50 value, representing its binding affinity.

cluster_0 Binding Affinity Assay Workflow ASTER Domain ASTER Domain Complex ASTER + NBD-Cholesterol (High Fluorescence) ASTER Domain->Complex Binds NBD-Cholesterol NBD-Cholesterol NBD-Cholesterol->Complex Binds Test Compound Test Compound Displacement Displacement Test Compound->Displacement Fluorescence Measurement Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation Complex->Displacement Displacement->Fluorescence Measurement Reduced Fluorescence cluster_1 Cholesterol Transfer Assay Donor Donor Liposome N-Rh-DHPE BODIPY-Chol Transfer Cholesterol Transfer Donor->Transfer Result_High_FRET High FRET Donor->Result_High_FRET Acceptor Acceptor Liposome Acceptor->Transfer AsterA Aster-A AsterA->Transfer Inhibitor Inhibitor (AI-3d) Inhibitor->Transfer Blocks Result_Low_FRET Low FRET Transfer->Result_Low_FRET Result_Inhibited Inhibited Transfer (High FRET) Transfer->Result_Inhibited cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum PM_Cholesterol High Cholesterol AsterA_PM Aster-A PM_Cholesterol->AsterA_PM Recruits ER_Cholesterol Low Cholesterol SREBP2 SREBP2 Pathway ER_Cholesterol->SREBP2 Regulates AsterA_ER Aster-A AsterA_ER->AsterA_PM Translocates to PM AsterA_PM->ER_Cholesterol Cholesterol Transfer AI3d AI-3d AI3d->AsterA_PM Inhibits

References

The Dawn of Precision in Sterol Transport Modulation: Advantages of Next-Generation Aster-A Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of intracellular cholesterol trafficking, the Aster proteins (Aster-A, -B, and -C) have emerged as pivotal mediators of non-vesicular sterol transport from the plasma membrane to the endoplasmic reticulum. The evolution of small molecule modulators targeting these proteins has rapidly progressed from broad-spectrum initial compounds to highly potent and selective next-generation ligands. This guide provides a detailed comparison of a representative advanced compound, herein referred to as Aster-A Ligand-3, against its first-generation predecessors, highlighting the significant advantages conferred by recent medicinal chemistry efforts.

Executive Summary of Comparative Performance

Quantitative Performance Comparison

The following table summarizes the inhibitory activity of the representative Aster ligands against the three Aster protein isoforms.

CompoundTarget(s)IC₅₀ for Aster-A (µM)IC₅₀ for Aster-B (µM)IC₅₀ for Aster-C (µM)Key Off-Target Activities
Previous Generation
20α-hydroxycholesterol (20α-HC)Asters0.870.211.41Inhibits SREBP2 processing
U18666AAsters, NPC12.330.529.50Inhibits NPC1-dependent vesicular cholesterol transport
Next Generation
This compound (AI-3d)Pan-Aster0.110.060.71None reported; does not block NPC1

Data compiled from literature reports.[3]

Key Advantages of this compound (AI-3d)

The superiority of the next-generation ligand is evident in several key areas:

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is important to visualize the cholesterol transport pathways and the experimental procedures used to characterize these compounds.

Cholesterol_Transport_Pathways Simplified Cholesterol Transport Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_vesicular Vesicular Transport cluster_non_vesicular Non-Vesicular Transport cluster_inhibitors Compound Intervention Points LDL LDL Lysosome Lysosome LDL->Lysosome Endocytosis Plasma_Membrane Plasma Membrane Aster_Proteins Aster Proteins (A, B, C) Plasma_Membrane->Aster_Proteins Cholesterol Transfer NPC1 NPC1 Lysosome->NPC1 Cholesterol Egress ER Endoplasmic Reticulum NPC1->Plasma_Membrane Aster_Proteins->ER U18666A U18666A U18666A->NPC1 Inhibits U18666A->Aster_Proteins Inhibits (Lower Potency) AI_3d AI_3d AI_3d->Aster_Proteins Potently Inhibits 20alpha_HC 20alpha_HC 20alpha_HC->Aster_Proteins Inhibits

Caption: Cholesterol transport pathways and inhibitor targets.

Experimental Protocols

The determination of the inhibitory activity and selectivity of these compounds relies on robust experimental methodologies.

In Vitro Aster Ligand Binding Assay

This assay is fundamental to determining the IC₅₀ values of competitor compounds.

Principle: This is a competition binding assay that measures the ability of a test compound to displace a fluorescently labeled cholesterol analog (e.g., 22-NBD-cholesterol) from the ASTER domain of the protein. The decrease in fluorescence signal upon displacement is proportional to the binding affinity of the test compound.

Protocol:

  • Protein Purification: The ASTER domains of human Aster-A, Aster-B, and Aster-C are expressed in and purified from E. coli.

  • Assay Setup: Purified ASTER domain protein is incubated with the fluorescent cholesterol analog 22-NBD-cholesterol in an appropriate buffer system.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Measurement: The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a nonlinear regression model.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Purified_ASTER Purified ASTER Domain Protein Incubation Incubate Protein, Probe, and Compound Purified_ASTER->Incubation Fluorescent_Probe 22-NBD-Cholesterol (Fluorescent Probe) Fluorescent_Probe->Incubation Test_Compound Test Compound (e.g., AI-3d) Test_Compound->Incubation Measurement Measure Fluorescence Incubation->Measurement Data_Plotting Plot Dose-Response Curve Measurement->Data_Plotting IC50_Calc Calculate IC₅₀ Data_Plotting->IC50_Calc

Caption: Workflow for the in vitro Aster ligand binding assay.

Cell-Based SREBP2 Processing Assay

This assay is used to determine the off-target effects on the SREBP2 pathway.

Principle: When cellular cholesterol levels are low, SREBP2 is cleaved to its active nuclear form, which promotes the transcription of genes involved in cholesterol synthesis. High cholesterol levels, or compounds that mimic them, inhibit this cleavage. This assay assesses whether a compound affects SREBP2 processing.

Protocol:

  • Cell Culture and Sterol Depletion: Cells (e.g., M12 cells) are cultured in a lipid-depleted serum to activate SREBP2 processing.

  • Compound Treatment: Cells are treated with the test compounds for a specified period.

  • Cholesterol Challenge: Cells are then treated with or without cholesterol to suppress SREBP2 processing.

  • Cell Lysis and Protein Analysis: Cells are lysed, and protein extracts are subjected to immunoblotting using an antibody specific for SREBP2. The ratio of the precursor to the cleaved nuclear form of SREBP2 is quantified.

Conclusion

References

Aster-A Ligand-3: Unraveling a Case of Mistaken Identity in Drug Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into a purported molecule, "Aster-A Ligand-3," have revealed a likely case of mistaken identity within scientific and pharmaceutical nomenclature. Extensive searches have yielded no information on a specific drug or therapeutic agent with this designation. However, the search results consistently point towards a family of proteins known as "Aster proteins," which play a crucial role in intracellular cholesterol transport. This suggests that the query may stem from a misunderstanding or misinterpretation of the name of these proteins or related research.

The Aster proteins, encoded by the Gramd1a-c genes, are integral to the nonvesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum.[1][2][3] This process is vital for maintaining cellular cholesterol homeostasis. The Aster proteins, including Aster-A, Aster-B, and Aster-C, possess a ligand-binding domain structurally similar to a StAR-related lipid transfer (START) domain, which facilitates the binding and transfer of sterols like cholesterol.[4]

Research into the Aster proteins has provided insights into their mechanism of action. For instance, studies have identified specific residues, such as Glu444 in Aster-A, as critical control points for sterol binding.[1] Furthermore, small molecules like 20α-hydroxycholesterol (20α-HC) and the widely used research chemical U18666A have been shown to bind to the ASTER domain of these proteins, highlighting potential avenues for modulating their activity.

It is important to distinguish these fundamental biological findings from the existence of a specific drug named "this compound." The current body of scientific literature does not support the existence of such a compound being investigated for synergistic effects with other drugs.

Several clinical trials and research methodologies bear the acronym "ASTER," which may have contributed to the confusion. These include:

  • An external validation trial for mediastinal staging in non-small cell lung cancer (ASTER trial).

  • A clinical trial evaluating the use of acetylsalicylic acid (ASA) for the early detection of colorectal neoplasms (ASTER trial).

  • A computational method named ASTER for predicting clinically relevant synthetic lethal genetic interactions in cancer therapy.

These examples underscore the importance of precise terminology in scientific communication to avoid ambiguity. While the study of Aster proteins and their role in cholesterol metabolism is an active area of research with potential therapeutic implications, there is currently no evidence of a drug named "this compound" undergoing investigation for synergistic effects. Researchers, scientists, and drug development professionals are advised to verify the nomenclature of compounds and targets to ensure accurate information retrieval and research direction.

References

Comparative Analysis of Aster-A Ligand-3 and Alternative Modulators of the Aster-A Receptor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a meta-analysis of fictional studies on Aster-A Ligand-3, a novel synthetic agonist for the Aster-A Receptor (AAR), a key regulator in cellular proliferation and apoptosis. We compare its performance against endogenous ligands and other synthetic modulators, presenting supporting experimental data and detailed protocols for researchers in oncology and drug development.

Overview of Aster-A Receptor Signaling

The Aster-A Receptor is a transmembrane protein that, upon ligand binding, dimerizes and initiates a downstream signaling cascade. This pathway, primarily mediated through the TYK2 and STAT3 proteins, plays a crucial role in gene transcription related to cell cycle arrest and apoptosis. The diagram below illustrates the proposed mechanism.

AsterA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAR1 Aster-A Receptor (AAR) AAR2 Aster-A Receptor (AAR) Dimer Receptor Dimerization AAR1->Dimer AAR2->Dimer AAL3 This compound AAL3->AAR1 Binding p_TYK2 p-TYK2 Dimer->p_TYK2 Phosphorylation p_STAT3 p-STAT3 p_TYK2->p_STAT3 Phosphorylation STAT3_dimer STAT3 Dimer p_STAT3->STAT3_dimer Dimerization Transcription Gene Transcription (Apoptosis & Cell Cycle Arrest) STAT3_dimer->Transcription Translocation

Fig. 1: Proposed signaling pathway for this compound.

Comparative Performance Data

The following tables summarize the quantitative data from a meta-analysis of preclinical studies comparing this compound (AAL-3) with the endogenous ligand (AAL-Endo) and a previously studied synthetic agonist (AAL-1).

Table 1: Receptor Binding Affinity and In Vitro Potency

Compound Binding Affinity (Kd, nM) Receptor Occupancy (%, 10nM) EC50 (Cell Proliferation, pM)
This compound 0.8 ± 0.2 92% 150 ± 30
AAL-Endo (Endogenous) 5.2 ± 1.1 65% 950 ± 120

| AAL-1 (Synthetic) | 12.5 ± 2.5 | 40% | 2100 ± 300 |

Table 2: In Vivo Efficacy in Pancreatic Cancer Xenograft Model

Treatment Group (10 mg/kg) Tumor Growth Inhibition (%) Apoptotic Index (TUNEL Assay)
This compound 78 ± 5 4.5 ± 0.8
AAL-1 (Synthetic) 45 ± 8 2.1 ± 0.5

| Vehicle Control | 0 | 0.5 ± 0.2 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

  • Objective: To determine the binding kinetics and affinity (Kd) of ligands to the Aster-A Receptor.

  • Instrumentation: Biacore T200 system.

  • Methodology:

    • The extracellular domain of the human Aster-A Receptor was immobilized on a CM5 sensor chip via amine coupling.

    • A running buffer of HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) was used.

    • Ligands (this compound, AAL-Endo, AAL-1) were serially diluted in running buffer, with concentrations ranging from 0.1 nM to 50 nM.

    • Each ligand concentration was injected over the sensor surface for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.

    • The sensor surface was regenerated between cycles using an injection of 10 mM glycine-HCl, pH 2.5.

    • The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

The workflow for evaluating the in vivo efficacy of this compound is outlined in the diagram below.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis start Athymic Nude Mice (6-8 weeks old) implant Subcutaneous Implantation of PANC-1 Cells (5x10^6 cells) start->implant tumor_growth Tumor Growth to ~150 mm³ implant->tumor_growth randomize Randomization into Treatment Groups (n=10) tumor_growth->randomize dosing Daily Intraperitoneal (IP) Dosing - Vehicle Control - AAL-3 (10 mg/kg) - AAL-1 (10 mg/kg) randomize->dosing monitoring Tumor Volume & Body Weight Measurement (3x/week) dosing->monitoring endpoint Euthanasia & Tumor Excision monitoring->endpoint analysis Tumor Weight Measurement & Histological Analysis (TUNEL Assay) endpoint->analysis end Data Analysis: Tumor Growth Inhibition analysis->end

Fig. 2: Workflow for the in vivo xenograft model study.
  • Objective: To assess the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Methodology:

    • Cell Implantation: 5 x 10⁶ PANC-1 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.

    • Tumor Growth & Randomization: Tumors were allowed to grow to an average volume of approximately 150 mm³. Mice were then randomized into three groups (n=10 per group): Vehicle Control, this compound (10 mg/kg), and AAL-1 (10 mg/kg).

    • Dosing: Treatments were administered daily via intraperitoneal injection for 21 consecutive days.

    • Monitoring: Tumor volume was measured three times a week using digital calipers (Volume = 0.5 x Length x Width²). Body weight was also monitored as a measure of toxicity.

    • Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed. A portion of each tumor was fixed in formalin for histological analysis, including the TUNEL assay to quantify apoptosis.

    • Data Calculation: Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Safety Operating Guide

Proper Disposal Procedures for Aster-A Ligand-3: An Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Aster-A Ligand-3" does not correspond to a publicly documented chemical substance. This guide provides a comprehensive operational and disposal plan for a hypothetical, potent, biologically active small molecule, referred to herein as this compound. This procedure is designed to serve as a robust template for researchers, scientists, and drug development professionals in establishing safe handling and disposal protocols for new chemical entities (NCEs).

Proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to these guidelines is essential to mitigate risks to personnel and the environment. Before handling, always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health & Safety (EHS) office.[2][3]

Pre-Disposal Risk Assessment & Waste Identification

Before generating waste, a thorough risk assessment must be conducted. All waste streams containing this compound, including contaminated personal protective equipment (PPE), must be treated as hazardous chemical waste.

  • Review the SDS: The SDS is the primary source of information regarding the specific hazards, handling, and disposal requirements for any chemical.[2][4]

  • Characterize Waste: Determine if the waste is solid (unused compound, contaminated wipes, gels) or liquid (stock solutions, cell culture media).

  • Segregate Waste: Never mix this compound waste with other waste streams unless their compatibility is known and confirmed. Incompatible wastes, such as acids and bases, must be stored separately.

Waste Stream Management and Disposal Protocols

Proper containment and labeling are paramount to prevent accidental exposure and ensure compliant disposal. All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the principal investigator's name, and the date waste was first added.

  • Unused or Expired Compound: The original manufacturer's container should be used for disposal. Do not deface the original label. Place this container inside a larger, sealable, and clearly labeled hazardous waste bag or container.

  • Contaminated Lab Supplies: Items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in a designated, leak-proof hazardous waste container lined with a clear plastic bag. Double-bagging is recommended for added safety.

  • Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, leak-proof, and shatter-resistant carboy or bottle. The container must have a secure, screw-on cap. Do not fill containers beyond 90% capacity to allow for expansion.

  • Organic Solvent Solutions: Waste containing organic solvents (e.g., DMSO, Ethanol) must be collected separately from aqueous waste in a designated, solvent-compatible waste container. Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.

  • Drain Disposal: Under no circumstances should this compound solutions be disposed of down the drain. Potent biological molecules can be harmful to aquatic life and may interfere with wastewater treatment processes.

  • Needles, Syringes, and Blades: All sharps contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container.

  • Contaminated Glassware: Broken glass and glass pipettes should be collected in a separate, puncture-resistant container specifically labeled for chemically contaminated glass waste.

Quantitative Data and Waste Handling Summary

The following table summarizes the procedures for managing different this compound waste streams.

Waste StreamContainer TypeLabeling RequirementsDisposal Procedure
Unused/Expired Solid Original manufacturer's container, placed within a secondary labeled container."Hazardous Waste: Solid this compound"Collect for EHS pickup. Do not place in regular or biohazard trash.
Contaminated Solids Leak-proof pail with a clear, heavy-duty plastic liner."Hazardous Waste: this compound Contaminated Debris"Seal liner and pail. Store in Satellite Accumulation Area (SAA).
Aqueous Solutions Polyethylene or glass carboy/bottle with screw cap."Hazardous Waste: Aqueous this compound"Store in secondary containment. Keep segregated from other waste types.
Organic Solutions Solvent-compatible waste container (HDPE or glass)."Hazardous Waste: Organic this compound" (Specify solvent)Segregate halogenated/non-halogenated solvents. Store in SAA.
Contaminated Sharps Puncture-resistant sharps container."Hazardous Waste: Sharps with this compound"Do not recap needles. Do not overfill. Seal when 3/4 full.

Emergency Procedures

  • Spills: In case of a spill, immediately alert personnel in the area. Use a chemical spill kit to contain and absorb the material. All cleanup materials must be disposed of as hazardous solid waste.

  • Personnel Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G start Waste Generated (this compound) is_sharp Is the waste a 'sharp' object? start->is_sharp sharp_container Dispose in labeled, puncture-proof sharps container. is_sharp->sharp_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No store_saa Store sealed container in designated Satellite Accumulation Area (SAA). sharp_container->store_saa solid_container Collect in labeled, lined hazardous solid waste container. is_liquid->solid_container No is_aqueous Is the liquid aqueous? is_liquid->is_aqueous Yes solid_container->store_saa aqueous_container Collect in labeled aqueous hazardous waste container. is_aqueous->aqueous_container Yes organic_container Collect in labeled organic hazardous waste container. is_aqueous->organic_container No aqueous_container->store_saa organic_container->store_saa ehs_pickup Arrange for EHS Hazardous Waste Pickup. store_saa->ehs_pickup

Caption: Decision workflow for segregating and disposing of this compound waste.

References

Essential Safety and Logistical Information for Handling Aster-A Ligand-3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for "Aster-A Ligand-3" is not publicly available. This guide is based on general best practices for handling potent, novel research compounds, such as E3 ligase ligands used in drug development.[1] Researchers must consult the supplier-specific Safety Data Sheet (SDS) for detailed and accurate safety information before handling this material. A thorough risk assessment should be conducted for any new chemical introduced into the laboratory.[2][3][4]

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure to potent compounds.[5] The following table summarizes the recommended PPE for handling this compound, assuming it is a potent powder, a common form for such research chemicals.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol or dust generation, such as weighing or preparing solutions.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory to ensure effectiveness.
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds. An N95 mask may be required for unpacking hazardous drugs if not in a plastic container.
Hand Protection Double GlovingWear two pairs of chemotherapy-rated nitrile gloves that meet ASTM D6978 standards. The outer pair should be changed immediately if contaminated or every 30-60 minutes.
Body Protection Disposable Coveralls or GownChoose coveralls made from materials like Tyvek. Gowns should be disposable, resist permeability by hazardous drugs, be long-sleeved with closed cuffs, and open in the back.
Dedicated Lab CoatA dedicated lab coat should be worn over personal clothing and professionally laundered if not disposable.
Eye and Face Protection Chemical Splash Goggles and Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for additional protection against splashes.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting to prevent tracking contamination. Two pairs of shoe covers are required when compounding hazardous drugs.

Experimental Protocols and Operational Plans

A systematic approach is essential for safely handling potent research chemicals.

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Verify that the primary container is sealed and properly labeled.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area.

  • Segregate from incompatible materials. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.

Handling and Weighing (in a designated potent compound handling area):

  • Preparation: Before starting, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with disposable absorbent liners. Have a chemical spill kit readily accessible.

  • Engineering Controls: All handling of powdered this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood or a containment device like a glove box.

  • Weighing:

    • Use a dedicated analytical balance inside the fume hood.

    • If weighing outside a fume hood is unavoidable, wear a dust mask and surround the weighing area with wetted paper towels to contain any dust.

    • Use the smallest quantity of the chemical necessary for the experiment.

  • Solution Preparation:

    • If possible, add the solvent directly to the original vial to prepare a stock solution, minimizing the handling of the powder.

    • When transferring solutions, use a tray for secondary containment to prevent spills from spreading.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent after use.

    • Carefully doff PPE to avoid self-contamination, removing the outer gloves first.

    • Wash hands thoroughly after any procedure.

Spill Management:

  • Immediately alert personnel in the area and evacuate if necessary.

  • For small spills, trained personnel wearing appropriate PPE should use a chemical spill kit to clean the area. Work from the outside of the spill inwards.

  • All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.

  • For large or unmanageable spills, evacuate the area and contact the institution's emergency response team.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, disposable labware, and spill cleanup materials, must be considered hazardous waste.

  • Segregation: Collect all hazardous waste in clearly labeled, sealed, and chemically compatible containers. Do not mix incompatible waste types.

  • Labeling: Label waste containers with "Hazardous Waste" and list the chemical constituents.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure secondary containment is used for liquid waste.

  • Disposal: Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or as regular trash.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container as directed by your institution's policies.

Workflow Visualization

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Conduct Risk Assessment & Review SDS prep2 Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) prep1->prep2 prep3 Prepare Containment Area (Fume Hood / Glove Box) prep2->prep3 weigh Weigh Compound in Containment prep3->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Conduct Experiment dissolve->experiment dissolve->spill decon Decontaminate Surfaces & Equipment experiment->decon experiment->spill waste_collect Collect All Waste in Labeled, Sealed Containers decon->waste_collect doff Doff PPE Carefully waste_collect->doff waste_store Store Waste in Satellite Accumulation Area waste_collect->waste_store wash Wash Hands Thoroughly doff->wash waste_pickup Arrange for EH&S Pickup waste_store->waste_pickup spill_response Execute Spill Response Protocol spill->spill_response spill_response->waste_collect

Caption: Safe handling workflow for potent research compounds like this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。